Dinotefuran DN Hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
2-methyl-1-(oxolan-3-ylmethyl)guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O.ClH/c1-9-7(8)10-4-6-2-3-11-5-6;/h6H,2-5H2,1H3,(H3,8,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMWTAXTPQJYCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N)NCC1CCOC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939773-22-5 | |
| Record name | N-methyl-N'-[(oxolan-3-yl)methyl]guanidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanistic Basis of Insecticidal Action and Receptor Interactions
Agonistic Activity at Insect Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)
The primary mechanism of dinotefuran's insecticidal activity is its role as an agonist at the nicotinic acetylcholine receptors (nAChRs) within the central nervous system of insects. wikipedia.orgglpbio.comchemicalbook.commedchemexpress.com Unlike its predecessors, dinotefuran's interaction with these receptors exhibits unique characteristics.
Molecular Interactions and Competitive Modulation of nAChRs in the Central Nervous System
Dinotefuran (B1670701) acts as a potent modulator of insect nAChRs, which are ligand-gated ion channels crucial for synaptic transmission. researchgate.net It binds to the orthosteric site, the same site typically occupied by the endogenous neurotransmitter acetylcholine (ACh). researchgate.net This binding event triggers the opening of the ion channel, leading to an influx of cations and subsequent depolarization of the postsynaptic membrane. Studies on various insect species, including the brown planthopper (Nilaparvata lugens) and the whitefly (Bemisia tabaci), have highlighted the importance of specific nAChR subunits, such as α2 and β1, in the insecticidal activity of dinotefuran. researchgate.net Research using RNA interference (RNAi) to knock down these subunits has shown a significant reduction in susceptibility to dinotefuran, confirming their role as key molecular targets. researchgate.net
Ligand Binding Studies and Determination of Binding Affinities (e.g., [(3)H]dinotefuran)
Radioligand binding studies are instrumental in characterizing the interaction between insecticides and their receptor targets. The use of radiolabeled dinotefuran, such as [(3)H]dinotefuran, allows for the direct measurement of its binding affinity to nAChRs. researchgate.net
Scatchard analysis, a method used to determine binding parameters, has revealed interesting aspects of dinotefuran's binding. For instance, studies on the American cockroach (Periplaneta americana) have indicated that dinotefuran possesses two distinct classes of binding sites on nAChRs, unlike some other neonicotinoids like imidacloprid (B1192907) which show a single high-affinity site. researchgate.net This suggests a more complex interaction of dinotefuran with the receptor complex. The presence of a high-affinity binding site is directly correlated with its insecticidal efficacy. researchgate.net
Table 1: Comparative Binding Characteristics of Dinotefuran
| Insecticide | Target Organism | Number of Binding Site Classes | Key Finding |
| Dinotefuran | American cockroach (Periplaneta americana) | Two | Presence of two distinct binding sites suggests complex receptor interaction. researchgate.net |
| Imidacloprid | American cockroach (Periplaneta americana) | One | Exhibits a single class of high-affinity binding sites. researchgate.net |
Comparative Analysis with Endogenous Neurotransmitters (Acetylcholine)
Dinotefuran functions as a competitive agonist of acetylcholine (ACh). researchgate.net This means it competes with ACh for the same binding site on the nAChR. researchgate.net However, a crucial difference lies in their interaction with the receptor. While ACh is rapidly broken down by the enzyme acetylcholinesterase (AChE) to terminate the nerve signal, dinotefuran is not readily metabolized by AChE.
This resistance to enzymatic degradation leads to a persistent and uncontrolled stimulation of the nAChRs. nih.gov Furthermore, some studies suggest that neonicotinoids like dinotefuran can act as partial agonists, meaning they elicit a submaximal response compared to the full agonistic effect of ACh. nih.govacs.org This partial agonism, coupled with receptor desensitization, where the receptor becomes less responsive to the agonist after prolonged exposure, contributes to the disruption of normal nerve function. nih.gov
Neurophysiological Consequences of Dinotefuran Exposure in Target Insects
The agonistic action of dinotefuran at insect nAChRs triggers a cascade of neurophysiological events that ultimately lead to the insect's demise.
Aberrant Nervous System Stimulation and Synaptic Disruption
By persistently activating nAChRs, dinotefuran causes a state of hyperexcitation in the insect's central nervous system. wikipedia.orgglpbio.comchemicalbook.commedchemexpress.com This continuous firing of nerve impulses disrupts the normal flow of information across synapses. The constant depolarization of postsynaptic neurons prevents them from repolarizing and returning to a resting state, effectively blocking further nerve signal transmission. This disruption of synaptic function is the root cause of the toxic effects observed in insects. researchgate.net
Mechanisms Leading to Insect Paralysis and Mortality
The initial hyperexcitation of the nervous system manifests as tremors and convulsions in the affected insect. As the nAChRs become desensitized due to prolonged exposure to dinotefuran, a state of paralysis ensues. nih.gov The inability of the nervous system to properly control muscle function leads to a cessation of movement and feeding. Ultimately, the continuous disruption of essential neurological processes results in the death of the insect. researchgate.netresearchgate.net
Metabolic Pathways and Metabolite Profiling
Plant Metabolism and Translocation of Dinotefuran (B1670701)
Systemic Uptake Routes: Foliar, Root, and Stem Absorption
Dinotefuran's high water solubility (39.8 g/L) and low octanol-water partition coefficient (log P_OW_ of -0.549) facilitate its absorption by plants. acs.org It can be taken up through various parts of the plant:
Root Absorption: When applied to the soil, dinotefuran is readily absorbed by plant roots and subsequently transported to other parts of the plant. acs.orgtreefruitresearch.org
Foliar Absorption: Applications to the leaves allow for direct absorption into the plant tissue. acs.org
Stem Absorption: The compound can also be applied via trunk injections or infusions, allowing for direct entry into the plant's vascular system. acs.org
This versatility in application methods allows for the protection of the entire plant from insect pests. acs.org
Xylem and Phloem Mobility Within Plant Tissues
Once absorbed, dinotefuran is transported throughout the plant via its vascular tissues: the xylem and the phloem. It is recognized as being mobile in both, ensuring comprehensive distribution. harvard.eduresearchgate.net
Xylem Transport: The xylem is responsible for the transport of water and nutrients from the roots to the aerial parts of the plant. researchgate.net Dinotefuran moves through the xylem, accumulating in leaves, which are a primary sink for water. harvard.edu
Phloem Transport: The phloem distributes sugars produced during photosynthesis from the leaves to other parts of the plant, including fruits and roots. researchgate.net While direct detection in phloem tissue can be challenging, the high mortality rates of phloem-feeding insects after dinotefuran application suggest that the compound is indeed translocated through the phloem. harvard.edu
Characterization of Residue Profiles in Edible Crops
The systemic nature of dinotefuran leads to the presence of residues in various edible crops. Studies have characterized these residue profiles in several fruits and vegetables.
In a study on lettuce and celery , soil-applied dinotefuran was taken up by the plants, with uptake percentages ranging from 23.8% to 28% in lettuce leaves and 51.73% to 53.06% in celery shoots. acs.orgresearchgate.net A study on apples found that when a 20% water-dispersible granule formulation was applied 3-4 times, the total terminal residues of dinotefuran were less than 2 mg/kg. researchgate.net For plums , a method was developed to detect and quantify dinotefuran and its metabolites, confirming their presence in field-incurred samples. nih.gov In Lycium barbarum (wolfberry), the half-life of dinotefuran was found to be between 9.76 and 11.36 days, depending on the application dosage. researchgate.netnih.gov
Residue and Translocation Data for Dinotefuran in Various Crops
| Crop | Finding | Value | Source |
|---|---|---|---|
| Lettuce | Percentage Translocation | 23.8% - 28% | acs.org |
| Celery | Percentage Translocation | 51.73% - 53.06% | acs.org |
| Apple | Total Terminal Residue | < 2 mg/kg | researchgate.net |
| Lycium barbarum (Wolfberry) | Half-life (T1/2) | 9.76 - 11.36 days | nih.gov |
| Plum | Detection Status | Detected and quantified | nih.gov |
Formation of Metabolites (e.g., UF, DN) in Plant Systems
Once inside the plant, dinotefuran is metabolized into other compounds. The two primary metabolites identified are 1-methyl-3-(tetrahydro-3-furylmethyl) urea (B33335) (UF) and 1-methyl-3-(tetrahydro-3-furylmethyl) guanidine (B92328) (DN). nih.govfao.org Studies have detected these metabolites in various crops. For instance, in celery shoots, UF and DN were detected at measurable levels. acs.org Similarly, the degradation dynamics of UF and DN have been investigated in wolfberry. nih.gov These metabolites are considered major transformation products of dinotefuran in biological systems. researchgate.net
Environmental Degradation and Transformation Product Formation
When introduced into the environment, dinotefuran is subject to degradation through both non-biological (abiotic) and biological (biotic) processes.
Abiotic Degradation Pathways (e.g., Hydrolysis, Photolysis)
Abiotic degradation involves the breakdown of the compound through chemical reactions with environmental factors like water and light.
Hydrolysis: Dinotefuran is generally stable to abiotic hydrolysis at neutral and acidic pH levels. researchgate.netresearchgate.net However, under alkaline conditions (pH 9) and elevated temperatures (50°C), its half-life is approximately 48 days. researchgate.net
Photolysis: The primary abiotic degradation pathway for dinotefuran is photolysis, or breakdown by light. nih.gov In water, it undergoes rapid photolysis with a half-life of 1.8 days. researchgate.net The rate of photodegradation is typically higher in aqueous environments compared to soil. The process can be influenced by environmental factors such as the presence of dissolved organic matter, which can either promote or inhibit photolysis depending on its concentration.
Abiotic Degradation Half-life of Dinotefuran
| Pathway | Condition | Half-life | Source |
|---|---|---|---|
| Hydrolysis | pH 9, 50°C | 48 days | researchgate.net |
| Photolysis | Aqueous | 1.8 days | researchgate.net |
Biotic Degradation in Soil and Aquatic Environments
Biotic degradation involves the breakdown of dinotefuran by living organisms, primarily microorganisms. This is a recognized dissipation route in both soil and aquatic settings. researchgate.net While bioremediation using microorganisms is considered a cost-effective and environmentally friendly approach for pesticide treatment, specific information on the microbial degradation of dinotefuran is less extensive compared to other neonicotinoids. The degradation of neonicotinoids in the environment is influenced by both biotic and abiotic factors, including sunlight and microbial activity.
Identification of Environmental Metabolites (e.g., UF, DN, MNG)
The transformation of dinotefuran in the environment is influenced by aerobic and anaerobic conditions, as well as by the presence of light. These factors dictate the prevalence and concentration of its primary metabolites: UF, DN, and MNG.
In terrestrial environments, MNG has been identified as a major degradation product in aerobic soil metabolism and terrestrial field dissipation studies. epa.govpsu.edu One study reported that MNG reached a maximum of 23.96% of the applied radiolabeled dinotefuran after 42 days under aerobic soil conditions. psu.edu A terrestrial field study further supports the significance of MNG, where it was detected at a concentration of 31.5% in the 0-15 cm soil layer 45 days following a second application of dinotefuran. epa.gov Another field study observed MNG at a maximum mean concentration of 5.3% in the 0-15 cm soil layer between 7 and 30 days after the second application. epa.gov
Conversely, DN is a prominent metabolite under anaerobic soil conditions and in aerobic aquatic environments. epa.govpsu.edu The formation of DN involves the removal of the nitro group from the parent dinotefuran molecule.
Photodegradation in aquatic environments is another significant pathway for dinotefuran breakdown, leading to the formation of UF and DN, among other products. psu.edu The half-life of dinotefuran in water due to photolysis is relatively short, approximately 1.8 days, indicating that sunlight plays a crucial role in its degradation in clear, shallow water bodies. epa.gov
Analytical methodologies, such as high-performance liquid chromatography with mass spectral detection (LC/MS/MS), have been validated for the simultaneous determination of dinotefuran and its metabolites UF, DN, and MNG in water, sediment, and soil, allowing for their effective monitoring in the environment. epa.gov
The following tables summarize key findings from various studies on the detection and quantification of these environmental metabolites.
Table 1: Identification of Major Dinotefuran Metabolites in Environmental Studies
| Metabolite | Chemical Name | Formation Pathway(s) | Environmental Compartment(s) | Study Finding | Citation(s) |
|---|---|---|---|---|---|
| MNG | 1-Methyl-2-nitroguanidine | Aerobic Metabolism | Soil | Identified as a major degradation product in aerobic soil metabolism and terrestrial field dissipation studies. | epa.govpsu.edu |
| DN | 1-Methyl-3-(tetrahydro-3-furylmethyl)guanidine | Anaerobic Metabolism, Aerobic Aquatic Metabolism, Photodegradation | Soil, Water | Identified as a major product in anaerobic soil metabolism and aerobic aquatic metabolism studies. | epa.govpsu.edu |
| UF | 1-Methyl-3-(tetrahydro-3-furylmethyl)urea (B3190670) | Photodegradation, Metabolism | Water, Soil | Identified as a major degradation product in aquatic environments. | psu.edunih.gov |
Table 2: Quantitative Findings on Dinotefuran Metabolites in Environmental Samples
| Metabolite | Study Type | Environmental Matrix | Maximum Concentration / Percentage of Applied Dinotefuran | Time Point of Maximum Detection | Citation(s) |
|---|---|---|---|---|---|
| MNG | Aerobic Soil Metabolism | Soil | 23.96% of applied radioactivity | 42 days | psu.edu |
| MNG | Terrestrial Field Dissipation | Soil (0-15 cm) | 31.5% | 45 days after 2nd application | epa.gov |
| MNG | Terrestrial Field Dissipation | Soil (0-15 cm) | 5.3% (mean concentration) | 7 and 30 days after 2nd application | epa.gov |
| DN & UF | Residue Study in Oryza sativa (Rice) | Rice Plant | Half-lives of dinotefuran and its metabolites were determined to be between 0.5 and 2.3 days. | Not Applicable | nih.gov |
| UF & DN | Study in Earthworms | Soil | The degradation trend in soil and accumulation trend in earthworms of UF and DN were consistent throughout the whole exposure period. | Not Applicable | nih.gov |
| MNG, UF, DN | Residue Study in Lettuce and Celery | Soil and Plant Tissues | MNG was the only metabolite detected in celery soil at one site. All three metabolites were detected at measurable levels in celery shoots. | Not Applicable | mdpi.com |
Insecticide Resistance Mechanisms and Management
Target-Site Insensitivity as a Resistance Mechanism
Target-site insensitivity occurs when the molecular target of the insecticide is altered, reducing the binding affinity of the insecticide and thereby its efficacy. For neonicotinoids like Dinotefuran (B1670701), the primary target is the nicotinic acetylcholine (B1216132) receptor (nAChR) in the insect's nervous system.
Mutational Alterations in Insect Nicotinic Acetylcholine Receptors
Mutations in the subunits of nAChRs can lead to significant levels of resistance to neonicotinoids. Research has identified specific mutations that confer resistance to Dinotefuran.
In the fruit fly, Drosophila melanogaster, specific mutations in the β1 subunit of the nAChR have been shown to confer varying levels of resistance to Dinotefuran. For instance, the R81E mutation resulted in over 225-fold resistance to Dinotefuran. Other mutations in the same subunit, such as V62I, V101I, and a combination of A60T and R81E, also contribute to resistance. Similarly, mutations in the Dα1 and Dβ2 nAChR subunits in Drosophila have been linked to reduced efficacy of some neonicotinoids, although the specific impact on Dinotefuran was less pronounced in some cases.
In the green peach aphid, Myzus persicae, a mutation leading to an arginine to threonine substitution (R81T) in the loop D region of the nAChR β1 subunit has been associated with reduced sensitivity to neonicotinoids. This specific amino acid position is a key determinant of neonicotinoid binding to the receptor.
| Species | nAChR Subunit | Mutation | Level of Resistance to Dinotefuran |
| Drosophila melanogaster | β1 | R81E | >225-fold |
| Drosophila melanogaster | β1 | V62I | Varies |
| Drosophila melanogaster | β1 | V101I | Varies |
| Drosophila melanogaster | β1 | A60T,R81E | Varies |
| Myzus persicae | β1 | R81T | Reduced sensitivity |
Lack of Cross-Resistance with Specific Resistance Mechanisms (e.g., kdr mutation, insensitive acetylcholinesterase)
An important characteristic of Dinotefuran is its effectiveness against some insect populations that have developed resistance to other classes of insecticides. Cross-resistance occurs when a resistance mechanism developed for one insecticide also confers resistance to another.
Studies on various mosquito species, including Anopheles gambiae, Culex quinquefasciatus, and Aedes aegypti, have shown that the toxicity of Dinotefuran is not significantly affected by the presence of common resistance mechanisms such as the knockdown resistance (kdr) mutation, which confers resistance to pyrethroids, or insensitive acetylcholinesterase, which confers resistance to organophosphates and carbamates. The resistance ratios for Dinotefuran in strains with these mechanisms were low, ranging from 1.3 to 2.3.
Interestingly, a carbamate-resistant strain of Culex quinquefasciatus was found to be more susceptible to Dinotefuran than the susceptible strain. This suggests that the mechanism conferring carbamate (B1207046) resistance does not provide cross-resistance to Dinotefuran and may even increase susceptibility. The absence of significant cross-resistance makes Dinotefuran a valuable tool for managing insect populations resistant to other insecticide classes.
| Insect Species | Resistance Mechanism | Dinotefuran Resistance Ratio (RR) |
| Mosquitoes (various species) | kdr mutation | 1.3 - 2.3 |
| Mosquitoes (various species) | Insensitive acetylcholinesterase | 1.3 - 2.3 |
| Culex quinquefasciatus | Carbamate resistance | 0.70 |
Metabolic Resistance Strategies
Metabolic resistance is another major mechanism where insects evolve enhanced abilities to detoxify insecticides before they can reach their target site. This is often mediated by the overexpression or increased activity of detoxification enzymes, particularly cytochrome P450 monooxygenases.
Role of Cytochrome P450 Monooxygenases in Neonicotinoid Metabolism
Cytochrome P450 monooxygenases (P450s) are a large and diverse group of enzymes that play a critical role in the metabolism of a wide range of foreign compounds, including insecticides. In the context of neonicotinoids, P450s are frequently implicated in detoxification pathways through various oxidative reactions. The overexpression of specific P450 genes is a common mechanism of metabolic resistance to neonicotinoids in many pest insects.
Cross-Resistance Patterns and Strategic Applications
Efficacy Against Strains Resistant to Pyrethroids, Carbamates, and Organophosphates
The widespread development of resistance to pyrethroid, organophosphate, and carbamate insecticides in key disease vectors and agricultural pests has created an urgent need for effective alternatives. nih.govoup.comird.fr Dinotefuran has demonstrated notable efficacy against insect strains that are resistant to these conventional insecticide classes. oup.comird.fr
Laboratory bioassays on several medically important mosquito species have confirmed Dinotefuran's effectiveness. Studies involving Anopheles gambiae, Aedes aegypti, and Culex quinquefasciatus strains with single or multiple resistance mechanisms showed that Dinotefuran's toxicity was not strongly compromised. nih.govresearchgate.netoup.com For example, there was no significant difference in the toxicity of Dinotefuran between susceptible and pyrethroid-resistant strains of An. gambiae. oup.comoup.com While Dinotefuran was generally less toxic than insecticides like deltamethrin (B41696) against susceptible strains, its key advantage lies in retaining its potency against resistant populations. nih.govoup.comird.fr
In comparative studies, Dinotefuran was found to be significantly more toxic than older insecticides against resistant mosquito larvae. ird.fr Specifically, against pyrethroid-resistant and carbamate-resistant Cx. quinquefasciatus larvae, Dinotefuran was 10 times more toxic than permethrin (B1679614) and 1,000 times more toxic than propoxur, respectively. ird.fr This highlights its potential for use in environments where resistance to conventional insecticides is widespread. ird.fr
| Species | Strain | Resistance Status | Resistance Ratio (RR) to Dinotefuran |
|---|---|---|---|
| Anopheles gambiae | Kdr-KIS | Pyrethroid-Resistant (kdr mutation) | ~1.0 (No significant difference) |
| Aedes aegypti | VCR-AEG | Pyrethroid-Resistant | ~2.0 |
| Culex quinquefasciatus | BK-PER | Pyrethroid-Resistant | ~1.5 |
| Culex quinquefasciatus | SR-LAB | Carbamate-Resistant (Insensitive AChE) | 0.7 (Increased susceptibility) |
Data synthesized from studies on mosquito strains demonstrating Dinotefuran's low cross-resistance. oup.comoup.com
Development of Dinotefuran as an Alternative Insecticide for Vector Control
The diminishing effectiveness of traditional insecticides due to resistance has made the control of disease vectors, such as mosquitoes that transmit malaria and dengue fever, increasingly challenging. oup.comird.fr Dinotefuran has emerged as a promising candidate for vector control programs precisely because it can bypass the common resistance mechanisms that plague pyrethroids, carbamates, and organophosphates. nih.govresearchgate.net
Its development as a vector control agent is supported by its distinct mode of action, which targets the nicotinic acetylcholine receptors (nAChRs) in the insect nervous system. wikipedia.org This is a different target site than that of organophosphates and carbamates (which target acetylcholinesterase) and pyrethroids (which target voltage-gated sodium channels). This difference is the primary reason for the lack of cross-resistance. nih.gov
The combination of low mammalian toxicity and high insecticidal activity against a broad spectrum of pests makes Dinotefuran a valuable public health tool. nih.govoup.comird.fr Although its intrinsic toxicity against susceptible mosquitoes may be lower than some pyrethroids, its consistent performance against resistant populations makes it a strategically important alternative. nih.govoup.com The absence of cross-resistance allows it to be integrated into management strategies, such as rotations or mosaics, to help preserve the effectiveness of all available insecticides and manage the evolution of resistance. nih.gov
Computational and Molecular Approaches in Resistance Elucidation
Molecular Docking Studies and Molecular Dynamics Simulations of Target-Enzyme Interactions
Computational methods like molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating the interactions between insecticides and their target proteins at an atomic level. researchgate.netplos.orgijper.org These techniques help elucidate the mechanisms of both action and resistance.
Molecular docking studies predict the preferred orientation of a ligand (like Dinotefuran) when bound to a protein target to form a stable complex. ijper.org For example, research on the whitefly Bemisia tabaci used molecular modeling to understand the different resistance profiles of Dinotefuran versus another neonicotinoid, imidacloprid (B1192907). nih.gov These studies investigated interactions with cytochrome P450 CYP6CM1, an enzyme known to confer metabolic resistance. The results showed that imidacloprid formed a stable binding complex with the enzyme through cation-π interactions and hydrogen bonds, facilitating its metabolic breakdown. In contrast, these crucial interactions were absent in the Dinotefuran-enzyme system, leading to weaker binding. nih.gov This weak binding may disable the metabolic process, explaining the observed low resistance factors for Dinotefuran. nih.gov
Molecular dynamics simulations provide insights into the physical movements of atoms and molecules over time, confirming the stability of insecticide-protein complexes. researchgate.netplos.org In studies of Dinotefuran's interaction with acetylcholinesterase (AChE), MD simulations have been used to confirm the stability of the docked complex and reveal structural changes in the enzyme that could disrupt its normal function. researchgate.net Such computational approaches are invaluable for understanding why certain resistance mutations affect one insecticide but not another, and they can guide the design of new molecules that are less susceptible to known resistance mechanisms. nih.gov
Homology Modeling of Insect Cytochrome P450 Enzymes
Cytochrome P450 monooxygenases (P450s) are a major family of enzymes responsible for metabolizing and detoxifying xenobiotics, including insecticides. nih.govmyspecies.info Overexpression or modification of these enzymes is a common mechanism of metabolic resistance in insects. nih.govmdpi.com However, experimentally determining the three-dimensional crystal structures of insect P450s is challenging. nih.gov
Homology modeling provides a solution by constructing a 3D model of a target protein based on the known structure of a related homologous protein (the "template"). nih.govresearchgate.net This in silico approach allows researchers to gain insights into the molecular basis of insecticide binding and metabolism. nih.gov
This technique has been used to model various mosquito P450 enzymes implicated in pyrethroid resistance, such as CYP6AA3 and CYP6P7. nih.gov By creating these models, researchers can compare the geometry of the active-site cavities and substrate access channels. nih.govresearchgate.net For example, such models have revealed that one P450 (CYP6AA3) has a large active site that can accommodate pyrethroids, while another (CYP6P8) has a small, restricted access channel that appears to prevent the insecticide from reaching the enzyme's heme center. nih.gov
While these specific studies focused on pyrethroids, the same methodology is applied to understand how P450s interact with other insecticides, including Dinotefuran. The findings from molecular modeling of the Dinotefuran-CYP6CM1vQ interaction in Bemisia tabaci demonstrate how the specific topology of the enzyme's active site influences its ability to metabolize the insecticide, thereby determining the level of resistance. nih.gov This information is crucial for predicting cross-resistance patterns and for designing synergists that can inhibit these P450 enzymes to overcome resistance.
Ecotoxicological Impacts on Non Target Organisms in Agroecosystems
Effects on Terrestrial Invertebrates
Impact on Pollinator Health (e.g., Apis mellifera)
Dinotefuran (B1670701) exhibits significant toxicity to honey bees (Apis mellifera). nih.gov Residues of the insecticide have been detected in pollen, posing a threat to bee populations. nih.gov Sublethal exposure to dinotefuran has been shown to negatively affect honey bee health in various ways. Studies have demonstrated that it can impair olfaction, disrupt learning and memory, and affect homing abilities. nih.govacs.org
Research into the enantiomers of dinotefuran has revealed differences in their toxicological profiles. The S-dinotefuran enantiomer displays higher acute oral toxicity to honey bees compared to the R-dinotefuran enantiomer. acs.org Conversely, the R-dinotefuran enantiomer had a greater inhibitory effect on the learning and memory capabilities of bees. mdpi.com Exposure to sublethal doses of dinotefuran can also lead to alterations in genes associated with the immune system, nutritional metabolism, and detoxification pathways in bees. researchgate.net Long-term field experiments have shown that colonies exposed to dinotefuran may dwindle and eventually collapse. biorxiv.org
Reported Sublethal Effects of Dinotefuran on Apis mellifera
| Effect Category | Specific Impact | Source |
|---|---|---|
| Neurological | Impaired olfaction, learning, and memory | nih.govacs.org |
| Behavioral | Reduced homing ability | nih.gov |
| Physiological | Altered octopamine (B1677172) concentrations | nih.gov |
| Genetic | Dysregulation of genes for immunity, metabolism, and detoxification | researchgate.net |
| Colony Level | Gradual decline and eventual colony collapse | biorxiv.org |
Toxicity to Beneficial Insects and Natural Enemies (e.g., Picromerus lewisi, Trichogramma ostriniae, Orius sauteri)
Dinotefuran poses a toxicological risk to various beneficial insects that serve as natural enemies of agricultural pests. mdpi.com Studies on the predatory stink bug Picromerus lewisi have established its susceptibility to dinotefuran. The 72-hour median lethal concentrations (LC50) were determined to be 0.624 mg/L for female adults and 0.592 mg/L for male adults. nih.gov Exposure to LC50 concentrations of dinotefuran significantly impairs the reproductive and predatory functions of P. lewisi. mdpi.comnih.gov Specifically, it resulted in a longer pre-oviposition period, a drop in oviposition frequency to 18.6%, a decrease in total fecundity to 13.4%, and a reduction in the offspring emergence rate to 50% of the control group's level. nih.gov Furthermore, the predation efficacy of the subsequent F1 generation was reduced by 52.76% to 66.81%. nih.gov
Previous research has also documented the adverse effects of dinotefuran on the development and reproduction of other natural enemies, such as the parasitic wasp Trichogramma ostriniae. mdpi.com Similarly, other neonicotinoids have been shown to reduce the survival rate of adult Orius sauteri, another predatory insect. mdpi.com These findings highlight the potential for dinotefuran to disrupt biological control mechanisms within integrated pest management (IPM) programs. mdpi.comnih.gov
Toxicity of Dinotefuran to the Predatory Bug Picromerus lewisi
| Parameter | Value | Source |
|---|---|---|
| 72h LC50 (Female) | 0.624 mg/L | nih.gov |
| 72h LC50 (Male) | 0.592 mg/L | nih.gov |
| Reduction in Fecundity (at LC50) | Reduced to 13.4% of control | nih.gov |
| Reduction in F1 Predation Efficacy | 52.76% - 66.81% | nih.gov |
Effects on Soil Organisms (e.g., Earthworms, Eisenia fetida) and Induction of Oxidative Stress
Dinotefuran and its metabolites can negatively impact soil-dwelling organisms such as the earthworm Eisenia fetida. nih.govscitepress.org Studies have shown that dinotefuran is moderately to highly toxic to these organisms. nih.govscitepress.org Exposure to dinotefuran at concentrations of 1.0 mg/kg and 2.0 mg/kg can induce the excess generation of reactive oxygen species (ROS), leading to oxidative stress. nih.gov This oxidative stress results in significant changes in antioxidant enzyme activities and can cause damage to lipids, proteins, and nucleic acids, thereby disrupting cell structure and function. nih.gov
The toxicity of dinotefuran enantiomers to E. fetida has been shown to differ, with the S-(+)-Dinotefuran enantiomer being more toxic than the R-(-)-Dinotefuran. scitepress.orgnih.gov The 14-day LC50 values were reported as 1.158 mg/kg for S-(+)-Dinotefuran and 6.002 mg/kg for R-(-)-Dinotefuran. scitepress.org S-dinotefuran was found to be 2.67 times more acutely toxic than R-dinotefuran. nih.govresearchgate.net Sublethal exposure to S-dinotefuran also has more severe adverse effects on the growth and reproduction of E. fetida. researchgate.net
14-Day Acute Toxicity (LC50) of Dinotefuran and its Enantiomers to Eisenia fetida
| Compound | LC50 (mg/kg) | Source |
|---|---|---|
| Rac-(±)-Dinotefuran | 2.372 | scitepress.org |
| S-(+)-Dinotefuran | 1.158 | scitepress.org |
| R-(-)-Dinotefuran | 6.002 | scitepress.org |
Dinotefuran is metabolized in the environment into primary metabolites, including 1-methyl-3-(tetrahydro-3-furylmethyl) urea (B33335) (UF) and 1-methyl-3-(tetrahydro-3-furylmethyl) guanidium dihydrogen (DN). nih.gov Research investigating the risks of these metabolites to earthworms (Eisenia fetida) has found that both UF and DN are considered supertoxic pollutants to these organisms. nih.gov The toxicities of UF and DN were found to be similar in their effects. nih.gov At concentrations of 1.0 mg/kg and 2.0 mg/kg, both metabolites can induce the excessive production of ROS, leading to oxidative stress, changes in antioxidant enzyme activities, and damage to biomacromolecules within the earthworm's cells. nih.gov
Impacts on Aquatic Organisms and Ecosystems
Due to its high water solubility, dinotefuran can be transported into aquatic ecosystems, where it can affect non-target organisms. naturepest.comfrontiersin.org
Toxicity to Aquatic Insects (e.g., Chironomidae, Chironomus kiiensis, Chironomus dilutus)
Dinotefuran poses a risk to aquatic insects, particularly sensitive species like chironomids (non-biting midges). frontiersin.org Long-term exposure to environmentally relevant concentrations of dinotefuran can lead to behavioral inhibition and mortality in Chironomus kiiensis larvae. frontiersin.orgdoaj.org Chronic exposure has been shown to cause paralysis and death. frontiersin.org For C. kiiensis, the 10-day 50% inhibitory concentration (IC50) for burrowing inhibition was 0.60 µg/L. frontiersin.orgdoaj.org
Studies on Chironomus dilutus have reported a 14-day LC50 of 15.1 µg/L and a 14-day 50% emergence concentration (EC50) of 8.15 µg/L. nih.gov Dinotefuran exposure can also disrupt the molting process (ecdysis) in chironomids, particularly during pupation and emergence, leading to developmental delays. nih.govresearchgate.net This endocrine-disrupting effect is a significant concern for the life cycle of these important aquatic organisms. nih.gov In contrast to its impact on some aquatic insects, one study in rice mesocosms found that dinotefuran application did not decrease the populations of any species studied and, in some cases, increased the abundance of Chironominae spp. larvae, potentially as an indirect effect of changes in the food web. nih.gov
Chronic Toxicity of Dinotefuran to Chironomid Species
| Species | Endpoint | Value (µg/L) | Source |
|---|---|---|---|
| Chironomus kiiensis | 10-day IC50 (Burrowing Inhibition) | 0.60 | frontiersin.orgdoaj.org |
| Chironomus dilutus | 14-day LC50 | 15.1 | nih.gov |
| Chironomus dilutus | 14-day EC50 (Emergence) | 8.15 | nih.gov |
Behavioral Inhibition and Lethality at Environmental Concentrations
Chronic exposure to environmentally relevant concentrations of dinotefuran has been shown to induce significant behavioral changes and mortality in non-target aquatic invertebrates. In a long-term study on the midge Chironomus kiiensis, dinotefuran exposure resulted in behavioral inhibition, specifically affecting the larvae's burrowing capabilities. The lowest observed-effect concentration (LOEC) for burrowing inhibition after 10 days was determined to be 0.01 μg/L, with a 50% inhibitory concentration (IC50) of 0.60 μg/L. These findings suggest that even at low environmental concentrations, dinotefuran can have a detrimental impact on the survival and behavior of aquatic organisms like chironomids.
Disruption of Intracellular Calcium–Reactive Oxygen Species–Mitochondria Pathway
The toxic mechanism of dinotefuran at low environmental concentrations involves the disruption of the intracellular calcium (Ca²⁺)–reactive oxygen species (ROS)–mitochondria pathway. Studies have shown that dinotefuran can promote the release of intracellular calcium ions in Chironomus kiiensis by dysregulating the gene expressions of atp2b, camk ii, and calm. This disruption of Ca²⁺ signaling leads to oxidative stress, characterized by increased levels of ROS, hydrogen peroxide (H₂O₂), and malondialdehyde (MDA). The excessive release of Ca²⁺ and ROS subsequently disrupts the normal functioning of mitochondria by dysregulating the expression of mitochondria-related genes such as atpef0a, sdha, and cyt b. This cascade of events ultimately leads to paralysis in the affected organisms.
Effects on Ecdysis and Sex Ratio Regulation
Long-term exposure to dinotefuran at environmental concentrations can also interfere with crucial developmental processes in aquatic invertebrates, such as ecdysis (molting) and sex ratio. In Chironomus kiinensis, low doses of dinotefuran were found to delay pupation and emergence by inhibiting ecdysis. This developmental delay is associated with the significant downregulation of genes related to ecdysis, including ecr, usp, E74, and hsp70. Furthermore, exposure to dinotefuran has been observed to shift the sex ratio of adult midges towards a male-dominated population, with the proportion of males increasing as the concentration of dinotefuran rises.
Impact on Freshwater Biofilms (Microbial Communities)
Alterations in Metabolic Activity and Substrate Utilization (e.g., putrescine catabolism)
Dinotefuran can significantly alter the metabolic activity of freshwater microbial communities, also known as biofilms. One study on epilithic biofilms exposed to dinotefuran at a concentration of 0.100 mg/L for 14 days found a general increase in the rate at which the microbial community catabolized carbon sources. However, this effect varied depending on the specific carbon source. Notably, the catabolism of putrescine saw a dramatic increase of 4673%. Other substrates with increased catabolism included Serine (+376%), Galacturonic Acid (+206%), Pyruvic Acid Methyl Ester (+177%), and Gamma-Aminobutyric Acid (+113%). Conversely, the catabolism of Arginine (-59%), Asparagine (-26%), and Mannitol (-21%) decreased. These findings indicate that dinotefuran can induce stress on freshwater microorganisms, leading to significant shifts in their metabolic functions.
When compared to other neonicotinoids, such as imidacloprid (B1192907), dinotefuran has demonstrated a lower impact on aquatic insect assemblages in certain studies. In a rice mesocosm study, imidacloprid treatment (10 kg/ha ) led to a significant reduction in the populations of dragonfly nymphs (Crocothemis servilia mariannae and Lyriothemis pachygastra) and the disappearance of Guignotus japonicus. In contrast, dinotefuran applied at the same rate did not cause a decrease in the populations of any species and, in some cases, led to an increase in the abundance of certain insects, such as Chironominae spp. larvae and C. servilia mariannae nymphs. This was suggested to be an indirect effect resulting from an increase in prey availability and a lack of competition with other dragonfly species. It was also noted that residual concentrations of imidacloprid were 5 to 10 times higher than those of dinotefuran in both soil and water throughout the 5-month study period.
Avian and Mammalian Ecotoxicity Considerations
Dinotefuran is categorized as having low acute toxicity to mammals. The acute oral LD50 for female rats (Rattus norvegicus) is 2000 mg/kg-bw. Technical dinotefuran also exhibits low acute toxicity via the dermal and inhalation routes. Chronic studies in rats and rabbits have indicated some effects. A two-generation reproduction study in rats showed decreased body weights in F1 and F2 offspring at the lowest observed adverse effect concentration (LOAEC) of 10,000 mg/kg-diet. The U.S. EPA has classified dinotefuran as "Not likely to be carcinogenic to humans" based on a lack of evidence for carcinogenicity in mice and rats.
For birds, the acute toxicity of neonicotinoids, including dinotefuran, is generally considered lower than that of the organophosphorous and carbamate (B1207046) insecticides they often replace. However, there is evidence to suggest that even small, non-lethal doses of neonicotinoids can cause debilitating effects in birds, such as partial paralysis, which may not be captured in standard regulatory assessments focused on lethal levels. The chronic and reproductive toxicity of neonicotinoids to birds is considered high.
Table 1: Effects of Dinotefuran on Burrowing Inhibition of Chironomus kiiensis Larvae
| Parameter | Value |
|---|---|
| Lowest Observed-Effect Concentration (LOEC) | 0.01 µg/L |
| 50% Inhibitory Concentration (IC50) | 0.60 µg/L |
Table 2: Changes in Catabolic Activity of Freshwater Biofilms Exposed to Dinotefuran
| Carbon Source | Change in Catabolism |
|---|---|
| Putrescine | +4673% |
| Serine | +376% |
| Galacturonic Acid | +206% |
| Pyruvic Acid Methyl Ester | +177% |
| Gamma Amino Butyric Acid | +113% |
| Arginine | -59% |
| Asparagine | -26% |
| Mannitol | -21% |
Table 3: Acute Oral Toxicity of Dinotefuran in Mammals
| Species | LD50 |
|---|---|
| Rat (Rattus norvegicus), female | 2000 mg/kg-bw |
Chronic Testing and Reproductive Endpoint Assessment in Avian Species (e.g., Mallard Duck, Bobwhite Quail, Japanese Quail)
Chronic toxicity studies are essential for evaluating the long-term risks of pesticides to wildlife. For avian species, these assessments often focus on reproductive endpoints, as subtle effects on breeding success can have significant population-level consequences. Dinotefuran has been tested on several bird species to determine these chronic and reproductive effects.
In a chronic reproduction study on the Mallard Duck (Anas platyrhynchos), statistically significant reductions in key reproductive metrics were observed. nih.gov At the Lowest-Observed-Adverse-Effect Concentration (LOAEC) of 5,270 mg a.i./kg-diet, there was a 32% reduction in the number of hatchlings per egg laid, the number of hatchlings per egg set, and the number of 14-day old survivors. nih.gov The No-Observed-Adverse-Effect Concentration (NOAEC) for this study was established at 2,150 mg a.i./kg-diet. nih.gov
Conversely, chronic toxicity testing on the Northern Bobwhite Quail (Colinus virginianus) did not show statistically significant treatment-related reproductive effects. nih.gov For the Bobwhite Quail, the NOAEC was determined to be 5,270 mg a.i./kg-diet, with the LOAEC being greater than this concentration. uj.ac.za Subacute dietary testing has also categorized dinotefuran as practically non-toxic to the Japanese Quail (Coturnix japonica), with a lethal concentration (LC50) greater than 5,000 mg a.i./kg-diet. nih.gov While neonicotinoids as a class are recognized for their high chronic and reproductive toxicity potential in birds, the specific effects can vary between compounds and species. nih.gov
Chronic Reproductive Toxicity of Dinotefuran in Avian Species
| Species | Endpoint | Value (mg a.i./kg-diet) | Observed Effects |
|---|---|---|---|
| Mallard Duck (Anas platyrhynchos) | NOAEC | 2,150 | No statistically significant reproductive effects observed. |
| Mallard Duck (Anas platyrhynchos) | LOAEC | 5,270 | Statistically significant (p<0.05) reductions (32%) in the percentage of hatchlings/eggs laid, eggs set, and 14-day old survivors. nih.gov |
| Northern Bobwhite Quail (Colinus virginianus) | NOAEC | 5,270 | No statistically significant treatment-related reproductive effects. nih.govuj.ac.za |
| Northern Bobwhite Quail (Colinus virginianus) | LOAEC | >5,270 | No statistically significant treatment-related reproductive effects observed at the highest tested concentration. uj.ac.za |
Potential for Non-Target Organism Exposure through Environmental Leakage and Food Chain Transfer
The exposure of non-target organisms to dinotefuran is largely determined by its environmental fate and mobility. The physicochemical properties of dinotefuran, particularly its high water solubility (39,830 mg/L) and low sorption to soil organic matter, create a high potential for environmental leakage. uj.ac.zanii.ac.jp These characteristics mean the compound does not bind tightly to soil particles and can be readily transported from application sites into surrounding environments through surface runoff and leaching into groundwater. nih.govuj.ac.za Studies in paddy fields have demonstrated runoff ratios of 14% to 41%, confirming its mobility in agricultural landscapes. nih.gov
Once in the environment, dinotefuran's systemic properties facilitate its uptake by plants. nii.ac.jp The compound can be absorbed by plant roots or leaves and translocated throughout the plant's tissues, including edible parts. nii.ac.jp This creates a direct pathway for exposure to herbivorous organisms that consume these plants. Residues in plants can persist for weeks, posing a risk to wildlife through the food chain. nii.ac.jp
While the compound is readily absorbed by plants, its potential for bioaccumulation in animal tissues is considered low. uj.ac.za Dinotefuran has a low octanol/water partition coefficient (Kow), which suggests it is not likely to accumulate in the fatty tissues of organisms. uj.ac.za In animals, it is typically eliminated rapidly, primarily through urine, which limits its persistence within an individual organism. nih.gov However, the continuous presence of the pesticide in the environment and its uptake by primary producers (plants) means that chronic exposure through the food chain remains a relevant pathway for non-target organisms.
Mitigation Strategies for Reducing Ecotoxicological Impact (e.g., nanotechnology- and bio-based approaches)
To address the ecotoxicological risks associated with dinotefuran, research is underway to develop strategies that can minimize its impact on non-target organisms. These approaches largely fall into two categories: nanotechnology-based delivery systems and bio-based remediation techniques.
Nanotechnology-based Approaches: Nanotechnology offers a promising avenue for creating "smart" pesticide delivery systems that can increase efficiency and reduce environmental contamination. researchgate.net By encapsulating dinotefuran in nanocarriers, it is possible to develop controlled-release formulations. rsc.orgresearchgate.net For instance, systems using layered double hydroxides (LDHs) as a nanocarrier have been shown to improve the adhesion of dinotefuran to leaf surfaces and provide a slow, sustained release of the active ingredient. rsc.org This can extend the period of insecticidal activity, potentially reducing the total amount of pesticide needed and the frequency of applications. rsc.orgresearchgate.net Similarly, star polymer-based nanocarriers have been developed that increase the uptake of dinotefuran by plants and enhance its bioactivity against target pests, which could allow for lower application rates while also leading to reduced pesticide residue over time. rsc.org
Bio-based Approaches: Bioremediation leverages natural biological processes to break down or detoxify contaminants. This is considered a cost-effective and environmentally friendly approach for managing pesticide pollution. frontiersin.orgnih.gov Research has identified various microorganisms, including bacteria and fungi, that are capable of degrading neonicotinoids like dinotefuran. frontiersin.orgnih.govscienceopen.com Specific bacterial strains, such as Pseudomonas monteilii, have been shown to effectively remove dinotefuran from water, particularly when used in partnership with aquatic plants like duckweed (Lemna aequinoctialis). nih.gov This symbiotic relationship can enhance the removal of the pesticide from aquatic environments. nih.gov Fungi, such as the white-rot fungus Phanerochaete sordida, are also being investigated for their ability to degrade neonicotinoids. nii.ac.jp These microbial degradation processes offer a potential method for remediating contaminated soil and water, thereby reducing the exposure of non-target organisms. nih.govnih.gov
Environmental Fate and Persistence Dynamics
Soil Environmental Dynamics
The behavior of dinotefuran (B1670701) in the soil environment is influenced by a combination of its chemical properties and the physicochemical characteristics of the soil itself.
The persistence of dinotefuran in soil, measured by its degradation half-life (DT50), varies considerably depending on soil type and environmental conditions. Laboratory and field studies have reported a wide range of half-lives. The mean aerobic biodegradation half-life in two different soils was reported as 81.5 days. nih.gov In contrast, studies on specific agricultural soils have shown much faster dissipation. For instance, in soils used for lettuce cultivation, half-lives ranged from 0.91 to 2.16 days, while in celery soils, they ranged from 0.79 to 1.65 days. mdpi.com In paddy field soil, a mean half-life of 12 days has been observed. researchgate.net
Research has also indicated that the degradation can be enantioselective, with the (-)-dinotefuran enantiomer degrading faster (half-life of 16.5 days) than the (+)-dinotefuran enantiomer (half-life of 21.7 days) in soil. researchgate.net The degradation rate of dinotefuran is generally slower compared to some other neonicotinoids like clothianidin and thiamethoxam. nsf.gov
Degradation Half-Life (DT50) of Dinotefuran in Various Soil Conditions
| Soil Type / Condition | Half-Life (DT50) in Days | Reference |
|---|---|---|
| Aerobic Biodegradation (mean of 2 soils) | 81.5 | nih.gov |
| Paddy Soil (mean) | 12 | researchgate.net |
| Lettuce Soil (Pyeongtaek & Chuncheon) | 0.91 - 2.16 | mdpi.com |
| Celery Soil (Pyeongtaek & Chuncheon) | 0.79 - 1.65 | mdpi.com |
| General Agricultural Soils | 33 - 305 | nsf.gov |
| Soil (Enantioselective study, (-)-dinotefuran) | 16.5 | researchgate.net |
| Soil (Enantioselective study, (+)-dinotefuran) | 21.7 | researchgate.net |
Dinotefuran generally exhibits low adsorption to soil particles and consequently high mobility. nih.gov This is primarily due to its high water solubility and low octanol-water partition coefficient (log KOW of -0.549). mdpi.com The soil organic carbon-water (B12546825) partitioning coefficient (Koc), a measure of a chemical's tendency to bind to soil organic matter, has been measured in the range of 6 to 45, indicating very high mobility. nih.gov
The adsorption process is considered to be a weak, physical interaction, likely dominated by van der Waals forces, which makes the adsorption reversible. nsf.gov Studies on clay loam soil found that adsorption was an endothermic and spontaneous process. nih.gov The sorption was significantly greater on the humic acid fraction of the soil compared to the clay fraction or bulk soil, and it increased with decreasing particle size. nih.gov The low sorption to organic matter means the compound does not bind tightly to soil, which contributes to its potential for movement through the soil profile. naturepest.com
Soil Adsorption and Mobility Parameters for Dinotefuran
| Parameter | Value | Implication | Reference |
|---|---|---|---|
| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 6 - 45 mL/g | Very High Mobility | nih.gov |
| log KOW (Octanol-Water Partition Coefficient) | -0.549 | Low Sorption Potential | mdpi.com |
| Adsorption Mechanism | Physical, weak, reversible | High Mobility | nsf.gov |
The combination of high water solubility and low adsorption to soil particles gives dinotefuran a significant potential for leaching. mdpi.comnaturepest.com This mobility creates a risk of contamination for groundwater resources. naturepest.com The Groundwater Ubiquity Score (GUS), which is calculated from adsorption coefficients and half-life, indicates that dinotefuran is a "possible leacher" in various soil types. nsf.gov
Environmental models and expert assessments consistently conclude that the exposure of groundwater to dinotefuran is expected to be high. regulations.gov The movement of pesticides into groundwater is a concern because natural degradation processes are much slower in the subsurface environment due to cold temperatures, lack of sunlight, and limited microbial activity. pesticidestewardship.org This means that once a pesticide reaches an aquifer, it can persist for a long time. pesticidestewardship.org The detection of pesticide metabolites in groundwater, sometimes at higher concentrations than the parent compound, further complicates the risk assessment. beyondpesticides.org
The accumulation of dinotefuran residues in soil is a complex issue with some conflicting findings. Despite its high solubility and mobility, some studies suggest that dinotefuran can accumulate in soil. mdpi.com The immobilization and persistence of pesticides are influenced by their interaction with soil organic matter. mdpi.com
However, other research indicates rapid dissipation with no detectable residues in the soil shortly after application. In a study on paddy fields, no dinotefuran residues were found in soil samples, even after repeated foliar applications. amazonaws.com Conversely, another study on paddy fields found maximum soil concentrations of 25 and 28 µg/kg after aerial application. researchgate.net The dissipation of residues is critical, especially in rotational crop practices, to prevent uptake by subsequent crops. researchgate.net Studies have also shown that major metabolites, such as MNG, can be detected in the topsoil layer for over a month after application. epa.gov
Aquatic Environmental Dynamics
The properties of dinotefuran also dictate its behavior and fate in aquatic systems.
Dinotefuran is highly soluble in water. epa.gov Its solubility is reported to be 39.83 g/L (or 39,830 mg/L). naturepest.com This high solubility is a key factor in its potential to be transported from treated areas into surface water bodies via runoff. regulations.govnaturepest.com The solubility is also influenced by temperature and pH, increasing at higher temperatures and peaking at a pH of 7.0. naturepest.com
The low adsorption of dinotefuran to soil further increases its runoff potential. regulations.gov Studies conducted in paddy fields have quantified the runoff ratios of dinotefuran to be between 14% and 41%. researchgate.net This indicates that a substantial portion of the applied insecticide can be transported into adjacent aquatic environments, posing a risk to those ecosystems. researchgate.net
Water Solubility of Dinotefuran
| Condition | Solubility (g/L) | Reference |
|---|---|---|
| Standard | 39.83 | epa.govnaturepest.com |
| at 10 °C | 39.0 | naturepest.com |
| at 30 °C | 89.7 | naturepest.com |
| at pH 7.0 | 54.5 | naturepest.com |
Persistence in Surface Waters and Groundwater Systems
Dinotefuran's chemical properties, particularly its high water solubility (39.83 g/L), contribute significantly to its mobility in the environment, making it prone to leaching into groundwater and running off into surface water bodies. naturepest.compsu.edu Its persistence in these aquatic systems is highly dependent on environmental conditions, especially the presence of sunlight.
In sunlit surface waters, dinotefuran undergoes rapid photodegradation. naturepest.com The aqueous photolysis half-life is approximately 1.8 days, with a half-life in natural sunlight ranging from 2.3 to 2.4 days. naturepest.com This rapid breakdown in the presence of light suggests a relatively short persistence in clear, shallow water bodies. regulations.gov
Conversely, in the absence of light, such as in deep water systems or groundwater, dinotefuran is significantly more stable. naturepest.com Studies have shown its half-life can extend dramatically to as long as 100 days in dark conditions. naturepest.com This indicates a higher potential for persistence in groundwater, where light penetration is minimal. The compound is considered moderately persistent in soil under both aerobic (half-life of 9 to 113 days) and anaerobic (half-life of 62 days) conditions, which can be a source for its leaching into groundwater. regulations.gov Due to its low adsorption potential to soil particles, the exposure risk to both surface and groundwater is considered high. epa.gov
Field studies have documented the presence of dinotefuran in various water sources. For instance, after aerial application to paddy fields, maximum concentrations of 290 to 720 µg/L were found in paddy water, with levels of 2 to 10 µg/L detected in adjacent rivers due to drift and runoff. researchgate.net The mean half-life in paddy water was determined to be 5.4 days. researchgate.netnih.gov
Table 1: Half-life of Dinotefuran in Different Aquatic Conditions
| Condition | Half-life (t½) | Reference(s) |
|---|---|---|
| Aqueous Photolysis | 1.8 days | naturepest.comregulations.govregulations.gov |
| Natural Sunlight | 2.3 - 2.4 days | naturepest.com |
| Dark Aquatic Environments | Up to 100 days | naturepest.com |
| Paddy Water (Field Study) | 5.4 days | researchgate.netnih.gov |
Volatilization Potential from Water Bodies
The potential for a chemical to volatilize from water is described by its Henry's Law constant. Dinotefuran possesses a very low vapor pressure (0.0017 mPa) and a low Henry's Law constant of 8.63 x 10⁻¹⁴ atm m³ mol⁻¹. researchgate.net These physical properties indicate that volatilization from water surfaces is not a significant route of dissipation for this compound. regulations.gov Therefore, dinotefuran is expected to remain in the water column or partition to sediment rather than escaping into the atmosphere. researchgate.net
Plant-Soil Interactions and Residue Uptake
As a systemic insecticide, dinotefuran is designed to be absorbed and translocated within plants. epa.govchemicalwarehouse.com Its high water solubility and low sorption to organic matter in soil facilitate its uptake by plant roots and subsequent distribution throughout the plant tissues. mdpi.com
Translocation from Soil to Plant Tissues (e.g., lettuce, celery)
Once applied to the soil, dinotefuran is readily absorbed by the roots of plants like lettuce and celery and moved acropetally (upward) through the xylem. mdpi.comoup.com The extent of this uptake and translocation can be significant.
A study investigating the uptake of soil-applied dinotefuran in lettuce and celery found notable differences between the two crops. The percentage of dinotefuran translocated into mature lettuce leaves ranged from 23.8% to 28%. mdpi.com In contrast, celery shoots exhibited a much higher translocation, with values between 51.73% and 53.06%. mdpi.com This suggests that celery may accumulate more dinotefuran from the soil than lettuce under similar conditions.
The same study measured the average residue levels in the mature plants. In lettuce leaves, the average residue was between 0.216 mg/kg and 0.217 mg/kg. mdpi.com In celery shoots, the residue levels were higher, ranging from 0.230 mg/kg to 0.297 mg/kg. mdpi.com The dissipation half-life of dinotefuran in the soil also varied, ranging from 0.91 to 2.16 days in lettuce soil and 0.79 to 1.65 days in celery soil. mdpi.com
Table 2: Dinotefuran Uptake and Residues in Lettuce and Celery
| Crop | Translocation Percentage (%) | Average Residue in Mature Plant (mg/kg) | Soil Half-life (days) | Reference |
|---|---|---|---|---|
| Lettuce (Lactuca sativa L.) | 23.8 - 28 | 0.216 - 0.217 | 0.91 - 2.16 | mdpi.com |
| Celery (Apium graveolens L.) | 51.73 - 53.06 | 0.230 - 0.297 | 0.79 - 1.65 | mdpi.com |
Presence and Quantification of Dinotefuran Residues in Pollen and Nectar
The systemic movement of dinotefuran within plants leads to its presence in floral rewards, specifically pollen and nectar. oup.com This is a critical exposure pathway for pollinators. The concentration of residues found in pollen and nectar can vary depending on the plant species, the application method, and the rate of application. researchgate.net
In a study on cucurbit crops, foliar and drip irrigation applications of dinotefuran during flowering resulted in the highest residue levels. semanticscholar.org Average concentrations reached up to 122 ng/g in pollen and 17.6 ng/g in nectar. semanticscholar.org Nectar residues were found to be 73.5% to 88.8% lower than pollen residues under the same conditions. semanticscholar.org
Another study on ornamental plants, including sunflower and swamp milkweed, also detected dinotefuran residues. researchgate.net High-rate soil drench treatments on sunflowers resulted in potentially bee-toxic concentrations in the pollen. researchgate.net Similarly, toxic concentrations were found in the nectar of swamp milkweed when dinotefuran was applied as either a drench or a foliar spray up to six weeks before the plants bloomed. researchgate.net The persistence of some neonicotinoids in the environment means that residues can sometimes be detected in pollen and nectar years after the last application. tcd.ie
Table 3: Dinotefuran Residues in Pollen and Nectar of Treated Plants
| Plant Type | Application Method | Matrix | Average Residue Concentration (ng/g) | Reference |
|---|---|---|---|---|
| Pumpkin | Foliar/Drip Irrigation | Pollen | Up to 122 | semanticscholar.org |
| Pumpkin | Foliar/Drip Irrigation | Nectar | Up to 17.6 | semanticscholar.org |
| Sunflower | High-Rate Soil Drench | Pollen | Potentially bee-toxic levels (>100 ppb) | researchgate.net |
| Swamp Milkweed | Drench or Foliar Spray | Nectar | Potentially bee-toxic levels (>25 ppb) | researchgate.net |
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Dinotefuran (B1670701) and Metabolites
Chromatography, a cornerstone of analytical chemistry, offers powerful solutions for separating and quantifying dinotefuran and its related compounds. High-performance liquid chromatography (HPLC) and chiral chromatography are particularly significant in this context.
High-Performance Liquid Chromatography (HPLC) coupled with Advanced Detectors
HPLC is a primary technique for the analysis of dinotefuran, often paired with highly sensitive detectors like ultraviolet (UV) and mass spectrometry (MS) detectors.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the definitive method for the trace-level detection and quantification of dinotefuran and its primary metabolites—1-methyl-3-(tetrahydro-3-furylmethyl)guanidine (DN), 1-methyl-3-(tetrahydro-3-furylmethyl)urea (B3190670) (UF), and 1-methyl-N'-nitroguanidine (MNG). nih.govresearchgate.netdaneshyari.com This powerful technique offers exceptional sensitivity and selectivity, allowing for the analysis of these polar compounds in complex sample matrices such as fruits, vegetables, and soil. nih.govresearchgate.netscielo.br
Researchers have developed robust methods, often utilizing the "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) sample preparation methodology, though modifications are sometimes necessary due to the high polarity and water miscibility of dinotefuran and its metabolites, particularly DN. nih.govdaneshyari.com For instance, one study on plum samples found that extraction with methanol (B129727) followed by a dispersive solid-phase extraction (d-SPE) cleanup with primary secondary amine (PSA) and C18 sorbents yielded satisfactory results. nih.gov
Matrix effects, where components of the sample other than the analyte of interest interfere with the analysis, are a significant consideration in LC-MS/MS. Both signal suppression and enhancement have been observed for dinotefuran and its metabolites in various matrices, necessitating the use of matrix-matched calibration curves for accurate quantification. nih.govdaneshyari.com Despite these challenges, validated LC-MS/MS methods consistently demonstrate excellent performance characteristics.
Interactive Table: Performance of LC-MS/MS Methods for Dinotefuran and Metabolites
| Analyte | Matrix | Recovery (%) | RSD (%) | LOQ |
| Dinotefuran | Plum | 83.01 - 110.18 | ≤ 8.91 | Not Specified |
| DN | Plum | 83.01 - 110.18 | ≤ 8.91 | Not Specified |
| UF | Plum | 83.01 - 110.18 | ≤ 8.91 | Not Specified |
| MNG | Plum | 83.01 - 110.18 | ≤ 8.91 | Not Specified |
| Dinotefuran | Apple | 78.11 - 109.30 | 1.99 - 6.99 | Not Specified |
| DN | Apple | 78.11 - 109.30 | 1.99 - 6.99 | Not Specified |
| UF | Apple | 78.11 - 109.30 | 1.99 - 6.99 | Not Specified |
| Dinotefuran | Soil | 70.93 - 75.50 | 1.09 - 4.06 | 15.0 µg/kg scielo.br |
This table is populated with data from multiple sources. nih.govresearchgate.netscielo.br "RSD" refers to Relative Standard Deviation and "LOQ" to Limit of Quantification.
Chiral Chromatography for Enantioselective Separation and Quantification (e.g., HPLC, SFC)
Dinotefuran is a chiral molecule, existing as two enantiomers ((+)-dinotefuran and (-)-dinotefuran) which may exhibit different biological activities and degradation behaviors. nih.govnih.gov Chiral chromatography is essential for separating and quantifying these individual enantiomers.
High-performance liquid chromatography (HPLC) using specialized chiral columns is a well-established method for this purpose. For example, an effective separation of dinotefuran enantiomers in rice, tomato, and apple has been achieved using a ChromegaChiral CCA column. nih.gov The method validation demonstrated good linearity, repeatability, and accuracy. nih.gov Studies have shown that the degradation of dinotefuran enantiomers can be stereoselective. In soil, (+)-dinotefuran was found to be more persistent, with a longer half-life (21.7 days) compared to (-)-dinotefuran (16.5 days). nih.gov
Interactive Table: Chiral HPLC Method for Dinotefuran Enantiomers in Food Matrices
| Parameter | Value / Range |
| Chiral Column | ChromegaChiral CCA nih.gov |
| Mobile Phase | n-hexane-ethanol-methanol (85:5:10, v/v/v) nih.gov |
| Resolution | ~1.8 nih.gov |
| Elution Order | 1st: (+)-dinotefuran, 2nd: (-)-dinotefuran nih.gov |
| Recoveries | 75.8% - 92.9% nih.gov |
| Precision (RSD) | < 16.5% nih.gov |
| LOD (Apple) | 0.05 mg/kg nih.gov |
| LOQ (Apple) | 0.2 mg/kg nih.gov |
| LOD (Rice, Tomato) | 0.15 mg/kg nih.gov |
| LOQ (Rice, Tomato) | 0.5 mg/kg nih.gov |
This table summarizes findings from a study on enantioselective separation. nih.gov "LOD" refers to Limit of Detection.
Supercritical Fluid Chromatography (SFC) is emerging as a powerful alternative to HPLC for chiral separations. chromatographyonline.comselvita.com SFC typically uses supercritical carbon dioxide as the main mobile phase, which offers benefits such as lower viscosity and higher diffusivity compared to liquid mobile phases. selvita.com These properties can lead to faster separations, reduced solvent consumption, and a lower environmental impact, positioning SFC as a "greener" analytical technique. chromatographyonline.comselvita.com While specific applications of SFC for dinotefuran analysis are not as widely documented as HPLC methods, its advantages make it a promising technique for future enantioselective studies of this and other chiral pesticides. chromatographyonline.com
Electroanalytical Methods and Electrochemical Sensors
Electroanalytical methods offer a sensitive, rapid, and cost-effective alternative to chromatographic techniques for the determination of dinotefuran. researchgate.net These methods are based on measuring the electrical properties of a solution containing the analyte.
Voltammetric Techniques for Sensitive and Selective Determination
Voltammetry, which measures the current response to an applied potential, is a particularly effective electroanalytical approach for dinotefuran. explorationpub.com Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) have been successfully employed for its quantification. researchgate.net These methods have demonstrated high sensitivity, with detection limits reaching the nanomolar (nmol L⁻¹) level. researchgate.net The precision of these techniques is also noteworthy, with Relative Standard Deviations (RSDs) for recovery studies often falling below 8.4%. explorationpub.com
Development and Application of Modified Electrodes for Enhanced Detection
To improve the sensitivity and selectivity of voltammetric methods, the working electrode is often modified with various materials. researchgate.netmdpi.com The use of nanomaterials as electrode modifiers is a significant area of research. mdpi.com These materials, including carbon-based nanomaterials and metal nanoparticles, offer a high surface-to-volume ratio, enhanced conductivity, and chemical stability, which can significantly improve the electrochemical response towards the target analyte. mdpi.commdpi.com
For the detection of dinotefuran, various modified electrodes have been developed, leading to selective and sensitive results. researchgate.net While specific modifiers for dinotefuran sensors are diverse, the general principle involves creating a surface that facilitates the electrochemical reaction of the pesticide. researchgate.netnih.gov This can lead to lower detection limits and the ability to analyze dinotefuran in complex samples with minimal pre-treatment. researchgate.net The development of these advanced sensor technologies demonstrates the potential for rapid, on-site monitoring of dinotefuran in agricultural and environmental settings. nih.gov
Interactive Table: Performance of Voltammetric Methods for Dinotefuran
| Technique | Sample Matrix | Detection Limit Range | Recovery RSD (%) |
| Voltammetry (general) | Agricultural & Environmental | 1.73 x 10⁻³–3.12 µmol L⁻¹ explorationpub.com | 3.13 - 13.73 explorationpub.com |
| Square-Wave Voltammetry (SWV) | Spiked Carrot Juice | Not Specified | < 4.4 explorationpub.com |
This table presents a summary of performance data for the electrochemical determination of dinotefuran. explorationpub.com
Immunoassays for Dinotefuran Detection (e.g., ELISA)
Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), serve as rapid, simple, and cost-effective screening methods for dinotefuran residues in agricultural and environmental samples. tandfonline.com These methods offer an alternative to more complex and costly chromatographic techniques, providing the sensitivity and accuracy required for on-site and high-throughput screening. nih.gov
The performance of an ELISA is fundamentally dependent on the specificity and sensitivity of the antibodies used. nih.gov Research has focused on designing novel haptens to produce high-quality monoclonal antibodies that specifically recognize the dinotefuran molecule. nih.gov For instance, a newly designed antigen that exposes the spatial and characteristic structure of dinotefuran led to the development of a monoclonal antibody with a 50% inhibition concentration (IC50) value of 5.30 ng/mL and cross-reactivity of less than 2% with other structurally similar compounds. nih.gov The resulting ELISA demonstrated a linear detection range of 1.95 to 16.29 ng/mL, with results equivalent to those from high-performance liquid chromatography (HPLC) methods. nih.gov
Commercial ELISA kits have been validated for screening dinotefuran in a variety of challenging vegetable matrices, including carrot, cabbage, spinach, and green pepper. tandfonline.comfao.org In one such validation, the estimated limit of detection (LOD) ranged from 0.06 to 0.12 mg/kg for the tested vegetables. tandfonline.comfao.org The assay demonstrated recovery values near 100% for most samples, and the results showed a strong correlation (r > 0.99) with conventional HPLC analysis. tandfonline.comfao.org
However, cross-reactivity can be a challenge. Due to structural similarities, some antibodies developed for other neonicotinoids may also detect dinotefuran. A monoclonal antibody developed for clothianidin, for example, showed a significant cross-reactivity of 64% with dinotefuran. nih.gov Another study noted a high cross-reactivity (184%) with clothianidin in an ELISA for dinotefuran in rice samples. nih.gov This highlights the importance of antibody specificity in method development. nih.gov
| Assay Type | Matrix | IC50 (ng/mL) | Linear/Dynamic Range (ng/mL) | LOD | Recovery Rate | Reference |
|---|---|---|---|---|---|---|
| Monoclonal Antibody ELISA | Cabbage | 5.66 | 1.95 - 16.29 | Not Specified | 87% - 98% | nih.gov |
| Commercial Kit ELISA | Various Vegetables | Not Specified | Not Specified | 0.06 - 0.12 mg/kg | ~100% | tandfonline.com |
| Kit-based ELISA | Rice | 5.4 | 1.0 - 30 | 0.6 ng/mL | 92.5% - 113.2% | nih.gov |
| Monoclonal Antibody (for Clothianidin) | Cucumber, Tomato, Apple | 4.4 (for Clothianidin) | 1.5 - 15 (for Clothianidin) | Not Specified | 104% - 124% (for Clothianidin) | nih.gov |
Sample Preparation Strategies and Matrix Effects in Environmental and Biological Samples
Effective sample preparation is crucial for accurate dinotefuran quantification, as co-extracted compounds from the sample matrix can interfere with analysis, a phenomenon known as the matrix effect. nih.govbohrium.com This is particularly problematic in complex matrices like green tea and certain vegetables when using sensitive detection techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govdaneshyari.com Matrix effects can manifest as either signal suppression or enhancement, leading to variable and inaccurate recovery rates. nih.govbohrium.com
For example, in the analysis of green tea, a matrix suppression effect was observed for dinotefuran and its metabolite MNG, while an enhancement effect was seen for the metabolite DN. nih.gov Similarly, analysis in green onion extracts showed significant matrix effects, whereas matrices like brown rice and carrot did not produce such interference. nih.gov To compensate for these effects, the use of matrix-matched calibration solutions is often necessary for accurate quantification. nih.gov For immunoassays, a simple dilution of the crude sample extract can often be an effective strategy to circumvent or reduce matrix interference. tandfonline.comfao.org
The choice of extraction solvent is a critical first step in sample preparation, aimed at maximizing the recovery of dinotefuran and its polar metabolites from the matrix.
Methanol has been identified as an effective extraction solvent for dinotefuran, particularly in dry or solid samples. Research on green tea found methanol to be the best solvent for extracting dinotefuran and its polar metabolites. nih.govbohrium.comdaneshyari.com For ELISA analysis of various vegetables, a simple methanol extraction followed by dilution with water proved sufficient for accurate determination. tandfonline.com
Acetonitrile (B52724):Water Mixtures are commonly employed, especially in the context of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method and for soil samples. A study optimizing an extraction method for soil found that an acetonitrile:water mixture at a ratio of 8:2 (v/v) was the best extracting phase. scielo.brresearchgate.netscielo.br The high water solubility of dinotefuran means that the addition of water to the organic solvent can improve the extraction efficiency from the soil matrix. scielo.br Reducing the amount of water added to the sample can further enhance extraction by increasing the extracting phase-to-water ratio. scielo.br
| Solvent/Mixture | Matrix | Methodology | Key Findings | Reference |
|---|---|---|---|---|
| Methanol | Green Tea (dry) | QuEChERS | Identified as the best extraction solvent for dinotefuran and its polar metabolites. | nih.govbohrium.com |
| Methanol | Various Vegetables | Solvent Extraction | Sufficient for ELISA when followed by dilution in water. | tandfonline.com |
| Acetonitrile:Water (8:2 v/v) | Soil | Solid-Liquid Extraction with Low Temperature Purification (SLE-LTP) | Determined to be the best extracting phase for this matrix. | scielo.brscielo.br |
| Acetonitrile | Pepper Fruits | QuEChERS | Used as the extraction solvent, yielding recoveries of 77-80%. | ekb.eg |
Following extraction, a clean-up step is often necessary to remove interfering matrix components, thereby improving method selectivity and protecting analytical instrumentation. nih.gov
Dispersive Solid-Phase Extraction (d-SPE) is a hallmark of the QuEChERS methodology and involves dispersing a sorbent material directly into the sample extract. researchgate.net The choice of sorbent is critical and depends on the matrix composition.
Primary-Secondary Amine (PSA): This is a widely used sorbent for removing fatty acids, sugars, and other polar interferences. nih.gov A clean-up step using 50 mg of PSA was found to be optimal for analyzing dinotefuran in soil extracts. scielo.brresearchgate.net In the analysis of pepper fruits, 150 mg of PSA was used in the d-SPE step. ekb.eg
Graphitized Carbon Black (GCB): GCB is effective at removing pigments and sterols. However, it can also adsorb planar pesticides, potentially leading to lower analyte recovery if used in excessive amounts. gcms.cz
C18: This sorbent is used to remove nonpolar interferences, such as lipids. nih.gov
Solid Phase Extraction (SPE) utilizes sorbent-packed cartridges to clean the extract. While d-SPE is generally faster, cartridge-based SPE can provide a more thorough clean-up for certain matrices. gcms.cz A study comparing d-SPE and cartridge SPE for a complex tobacco matrix found that the cartridge, which contained a larger amount of PSA, was more effective at removing fatty acids. gcms.cz However, for many applications, the speed and efficiency of d-SPE make it the preferred choice. gcms.cz For soil analysis, SPE has been used as an alternative to the QuEChERS method. scielo.brresearchgate.net
| Technique | Sorbent(s) | Matrix | Purpose/Outcome | Reference |
|---|---|---|---|---|
| d-SPE (QuEChERS) | PSA (150 mg), Magnesium Sulfate (900 mg) | Pepper Fruits | Clean-up of acetonitrile extract, achieving 77-80% recovery. | ekb.eg |
| d-SPE (SLE-LTP) | PSA (50 mg) | Soil | Chosen as the best adsorbent for cleaning up soil extracts containing neonicotinoids. | scielo.br |
| d-SPE (QuEChERS) | PSA, GCB, C18 | General Foodstuffs | Removes fatty acids, sugars (PSA), pigments (GCB), and lipids (C18). | nih.gov |
| Cartridge SPE (cSPE) | CarboPrep® 90 (GCB), PSA | Tobacco | More effective than d-SPE for fatty acid removal due to higher PSA amount, but significantly slower. | gcms.cz |
Regulatory Science and Risk Assessment Paradigms
International and National Regulatory Frameworks Governing Dinotefuran (B1670701) Use
The use of dinotefuran is governed by a network of international and national regulatory bodies that establish guidelines and standards to ensure its safe application. Key organizations involved in this process include the U.S. Environmental Protection Agency (EPA), the Joint FAO/WHO Meeting on Pesticide Residues (JMPR), and the Food and Agriculture Organization of the United Nations (FAO).
The U.S. Environmental Protection Agency (EPA) is responsible for regulating pesticides in the United States. The EPA's process for dinotefuran involves a thorough review of a comprehensive set of data on its chemistry, toxicity, and environmental fate. This includes assessments of potential risks to human health through dietary exposure and to various non-target organisms in the environment. The EPA establishes tolerances, which are the maximum allowable residue levels of dinotefuran in or on food commodities. The agency also conducts registration reviews to periodically re-evaluate existing pesticides based on the latest scientific knowledge.
The Joint FAO/WHO Meeting on Pesticide Residues (JMPR) is an expert international scientific group administered jointly by the Food and Agriculture Organization of the United Nations (FAO) and the World Health Organization (WHO). The JMPR evaluates pesticide residues in food and provides scientific advice on acceptable daily intakes (ADIs) and maximum residue limits (MRLs). Their evaluations of dinotefuran contribute to the establishment of international food standards.
The Food and Agriculture Organization (FAO) , in addition to its role in the JMPR, develops specifications for agricultural pesticides to ensure their quality and suitability for use. This includes standards for the purity of the active ingredient and the physical and chemical properties of formulated products containing dinotefuran.
These regulatory bodies work to ensure that the use of dinotefuran is based on sound scientific principles and that potential risks are managed to protect human health and the environment.
Environmental Risk Assessment Methodologies
Environmental risk assessments for dinotefuran are conducted to evaluate the potential for adverse effects on non-target organisms. These assessments follow a structured approach that involves estimating environmental exposure, characterizing effects, and quantifying risk.
Estimation of Environmental Concentrations (EECs)
A critical step in the environmental risk assessment of dinotefuran is the estimation of its concentration in various environmental compartments, such as soil, water, and on plant surfaces. These Estimated Environmental Concentrations (EECs) are typically determined using a combination of field data and predictive modeling.
For aquatic environments, screening-level water exposure models are utilized to predict concentrations in drinking water. These models incorporate data on the physical and chemical properties of dinotefuran, as well as its environmental fate and transport characteristics. Factors such as application rates, methods (e.g., foliar spray, soil drench), and environmental conditions are considered to generate EECs for different scenarios. For instance, studies have reported detected environmental concentrations of dinotefuran in various water bodies ranging from approximately 0.002 to 0.8 µg/L.
Calculation of Risk Quotients (RQs) and Determination of Levels of Concern (LOC)
To characterize the potential risk, the estimated environmental concentrations are compared to toxicological endpoints for relevant non-target organisms. This comparison is often expressed as a Risk Quotient (RQ), which is the ratio of the EEC to a toxicity value (e.g., LC50, NOAEC).
RQ = EEC / Toxicity Value
Regulatory agencies establish Levels of Concern (LOCs), which are threshold RQ values. If the calculated RQ exceeds the LOC, it indicates a potential for risk, which may trigger further investigation or regulatory action. For example, the EPA has established LOCs for acute and chronic risks to aquatic and terrestrial organisms. For acute risk to aquatic organisms, an LOC of 0.5 is often used, while for chronic risk, an LOC of 1 is applied.
Dietary Risk Assessment for Human Consumption of Contaminated Produce
Assessing the risk to humans from the consumption of produce treated with dinotefuran is a key component of the regulatory process. This involves both acute and chronic dietary risk assessments.
In these assessments, the EPA considers all existing tolerances for dinotefuran on various crops. To be conservative, the assessments often assume that 100% of the crops are treated with dinotefuran and that residues are present at the maximum tolerance level.
The dietary exposure is calculated using food consumption data from national surveys. The estimated exposure is then compared to toxicological reference doses, such as the acute reference dose (aRfD) and the chronic reference dose (cRfD), to determine if there is a potential for risk. The risk is considered acceptable if the exposure is below these reference doses.
Toxicological Data Requirements and Assessments
A comprehensive toxicological database is required to support the registration and risk assessment of dinotefuran. This includes studies to evaluate a wide range of potential health effects.
Neurotoxicity and Developmental Neurotoxicity Assessments
Given that dinotefuran's mode of action is on the nervous system of insects, its potential for neurotoxicity in mammals is a critical area of evaluation. Studies have shown that the main target of toxicity in mammals is the nervous system, but these effects were generally observed at high doses.
Developmental Neurotoxicity (DNT) studies are specifically designed to assess the potential for adverse effects on the developing nervous system of offspring exposed in utero and during lactation. For dinotefuran, guideline DNT studies in rats have been conducted.
In a key DNT study, the no-observed-adverse-effect level (NOAEL) for both functional and histopathological developmental neurotoxicity was established at the highest dose tested, which was 10,000 ppm in the diet. This corresponded to an average maternal dose of 784 mg/kg/day during gestation and 1643 mg/kg/day during lactation. The EPA's review of the DNT study for dinotefuran concluded that there were no significant adverse effects.
The following table summarizes key findings from toxicological assessments of dinotefuran:
| Study Type | Species | Key Findings | Reference |
| Developmental Neurotoxicity | Rat | NOAEL for developmental neurotoxicity was the highest dose tested (10,000 ppm, equivalent to 784 mg/kg/day during gestation and 1643 mg/kg/day during lactation). No significant adverse effects on the developing nervous system were observed. | |
| Developmental Toxicity | Rabbit | The NOAEL for maternal toxicity was 52 mg/kg/day, and the LOAEL was 125 mg/kg/day based on decreased body weight gain. The developmental NOAEL was 125 mg/kg/day. | |
| Chronic Toxicity/Carcinogenicity | Rat | The chronic reference dose (cRfD) was established based on a NOAEL of 99.7 mg/kg/day, with the LOAEL at 991 mg/kg/day due to decreased body weight gain and nephrotoxicity. | |
| Carcinogenicity | Mouse and Rat | Dinotefuran is classified as "not likely to be carcinogenic to humans" based on a lack of evidence of carcinogenicity in studies. |
Carcinogenicity and Mutagenicity Evaluations
Dinotefuran has been evaluated by multiple regulatory bodies, including the U.S. Environmental Protection Agency (EPA), which has classified the compound as “Not likely to be carcinogenic to humans”. epa.govregulations.gov This classification is supported by a lack of evidence for carcinogenicity in studies conducted on both mice and rats. epa.govfao.org Comprehensive reviews of acceptable oncogenicity studies have not indicated that dinotefuran is carcinogenic. epa.govfederalregister.gov
In addition to carcinogenicity, the mutagenic potential of dinotefuran has been assessed through a range of genotoxicity assays. The submitted in vitro and in vivo studies were found to be acceptable, and the results showed no concern for mutagenicity resulting from exposure to dinotefuran. epa.govregulations.govfao.org The compound was not found to be genotoxic in this adequate range of assays. fao.org Based on the lack of genotoxicity and the absence of carcinogenicity in rodent studies, it has been concluded that dinotefuran is unlikely to pose a carcinogenic risk to humans. fao.orgfederalregister.gov
However, one study investigating the effects of dinotefuran exposure in male Sprague Dawley rats for 8 weeks reported an increase in the percentage of metaphase cells with chromosomal aberrations, concluding that the exposure induced genotoxicity under the study's conditions. researchgate.net
Immunotoxicity Studies
The evaluation of dinotefuran's impact on the immune system has identified it as a potential target tissue. epa.gov In general subchronic and chronic toxicity studies, effects on the immune system were manifested as decreases in spleen and thymus weights. epa.gov These effects were observed across multiple species, including dogs, rats, and mice. epa.gov
Conversely, specific immunotoxicity studies conducted in rats and mice, as well as a developmental immunotoxicity study in rats, found no evidence of immunotoxicity. regulations.gov
Public Health and Environmental Monitoring Programs
Surveillance of Dinotefuran Residues in Environmental Compartments (Water, Soil) and Agricultural Products
Due to its chemical properties, including high water solubility (39.83 g/L) and low adsorption potential, dinotefuran exposure to surface and groundwater is expected to be high. epa.govnaturepest.com Monitoring programs and models estimate its presence in these environmental compartments.
Water Residues The EPA uses modeling to estimate drinking water concentrations (EDWCs) from the use of dinotefuran on various agricultural sites. These models predict the potential peak and average concentrations in both surface water (index reservoir) and groundwater.
Table 2: Estimated Drinking Water Concentrations (EDWCs) of Total Toxic Dinotefuran Residues
| Use Site & Source Water | 1-in-10 Year Peak Concentration (µg/L) | 1-in-10 Year Annual Average Concentration (µg/L) | Citation |
|---|---|---|---|
| Vegetable, Soil; Index Reservoir | 46.3 | 19.5 | regulations.gov |
| Rice; PFAM Model | - | 4.91 | regulations.gov |
Soil and Agricultural Product Residues Studies have investigated the persistence of dinotefuran in soil and its uptake by subsequent crops. The half-life of dinotefuran can vary based on conditions. For example, in one study, the half-life in soil where lettuce and celery were grown ranged from 0.79 to 2.16 days. mdpi.com Another study on tomato and cucumber fruits found half-life values of 1.72 and 3.18 days, respectively. scispace.com
Residue levels in agricultural products are a key focus of surveillance. A study on lettuce and celery investigated the uptake of dinotefuran applied to the soil in a previous season. The translocation of dinotefuran to 100% mature lettuce leaves was between 23.8% and 28%, while in celery shoots, it was between 51.77% and 53.06%. mdpi.com Generally, the levels of dinotefuran residues in plants decrease as the crops approach full maturity, which may be explained by crop dilution. mdpi.com In studies on tomato and cucumber, determined residues were below the maximum residue limits (MRL) shortly after application. scispace.com Similarly, research on persimmons is used to determine the dissipation of residual amounts in the fruit and how concentrations change through processing. nih.gov
Table 3: Dinotefuran Half-Life in Various Matrices
| Matrix | Half-Life (Days) | Citation |
|---|---|---|
| Lettuce Soil | 0.91 - 2.16 | mdpi.com |
| Celery Soil | 0.79 - 1.65 | mdpi.com |
| Tomato Fruit | 1.72 | scispace.com |
Monitoring of Non-Target Organism Populations in Treated Areas
The broad-spectrum activity of dinotefuran means it can impact organisms other than the intended pests. researchgate.net Monitoring these non-target populations is a critical component of risk assessment.
There is growing evidence that neonicotinoids like dinotefuran can negatively impact the biodiversity of organisms in agricultural settings. researchgate.net It is recognized as being highly toxic to many non-target insects, including pollinators such as honeybees. usda.govwikipedia.org
Studies have also evaluated the impact on other non-target organisms. For instance, chronic exposure to environmental concentrations of dinotefuran was found to cause behavioral inhibition and mitochondrial dysfunction in the aquatic midge Chironomus kiiensis. frontiersin.org Research on the predatory insect Picromerus lewisi showed that exposure to dinotefuran significantly reduced parental fecundity and longevity, as well as offspring growth and predatory ability. nih.gov While dinotefuran has relatively low toxicity to mammals, its effects on various invertebrate populations are a key area of environmental monitoring. oup.comnih.gov
Table 4: Compounds Mentioned
| Compound Name | Abbreviation/Synonym |
|---|---|
| Dinotefuran | DN |
| 1-methyl-2-nitroguanidine | MNG |
| 1-methyl-3-(tetrahydro-3-furylmethyl)urea (B3190670) | UF |
| 1-methylguanidinium chloride | MG-HCI |
| Bis[1-(2-hydroxyetrahydro-2-furymethyl)-3-methylguanidinium]terephthalate | DN-2-OH |
Comparative Studies with Other Neonicotinoid Insecticides
Structural and Chemical Distinctions (e.g., Tetrahydrofuran Moiety vs. Chloropyridine/Chlorothiazole Rings)
The fundamental difference between dinotefuran (B1670701) and first- and second-generation neonicotinoids lies in its core chemical structure. nih.govacs.orgplantgrowthhormones.com Unlike other prominent neonicotinoids that feature a chloropyridine ring (e.g., imidacloprid (B1192907), acetamiprid) or a chlorothiazole ring (e.g., thiamethoxam, clothianidin), dinotefuran is characterized by a tetrahydrofuran (THF) moiety. nih.govnih.gov This THF group is a non-aromatic cyclic ether, which contrasts sharply with the chlorinated heteroaromatic rings previously considered essential for the insecticidal action of neonicotinoids. acs.org
This structural variation is not merely a minor substitution but represents a significant departure in the molecular design of neonicotinoids. acs.orgplantgrowthhormones.com The molecular design strategy that led to dinotefuran was based on the acetylcholine (B1216132) ester moiety as a lead structure, resulting in the incorporation of the cyclic ether THF functional group. nih.govacs.org
Table 1: Structural Comparison of Key Neonicotinoid Moieties
| Neonicotinoid | Key Structural Moiety | Chemical Class of Moiety |
|---|---|---|
| Dinotefuran | Tetrahydrofuranylmethyl | Non-aromatic Cyclic Ether |
| Imidacloprid | Chloropyridinylmethyl | Chlorinated Heteroaromatic |
| Clothianidin | Chlorothiazolylmethyl | Chlorinated Heteroaromatic |
| Thiamethoxam | Chlorothiazolylmethyl | Chlorinated Heteroaromatic |
Differences in Mode of Action and Specificity of Receptor Interactions
While all neonicotinoids function as agonists of the insect nicotinic acetylcholine receptor (nAChR), leading to paralysis and death, the structural uniqueness of dinotefuran influences its interaction with these receptors. allpesticides.comnih.govmdpi.com The binding mode of dinotefuran to nAChRs can differ from that of neonicotinoids possessing chlorinated-heteroaromatic structures in certain insect species. acs.org
Direct radioligand binding studies have confirmed that dinotefuran has a high affinity for insect nAChRs. acs.org However, research on cockroach nerve cord nAChRs revealed that the dinotefuran binding site has a lower sensitivity to imidacloprid than to dinotefuran itself, suggesting a distinct interaction at the receptor level. acs.org While imidacloprid often acts as a partial agonist on insect nAChRs, dinotefuran has demonstrated different agonist actions. nih.gov The selectivity of all neonicotinoids is attributed to their electron-rich nitro- or cyano- group, which binds more strongly to insect nAChRs than to their mammalian counterparts, a selectivity further refined by electrostatic interactions and potential hydrogen bond formation. nih.govelsevierpure.com
Comparative Insecticidal Efficacy Against Various Pest Species, Including Resistant Strains
Dinotefuran exhibits a broad insecticidal spectrum and is particularly effective against sucking pests. plantgrowthhormones.comnih.gov A key advantage of dinotefuran is its efficacy against insect populations that have developed resistance to other classes of insecticides, such as organophosphates, carbamates, and pyrethroids. nih.govoup.com Its distinct structure means it often has a lower cross-resistance profile with other neonicotinoids, making it a valuable tool in resistance management programs where the effectiveness of compounds like imidacloprid has diminished. allpesticides.com
Studies on various mosquito species have highlighted its potential against resistant vectors. For instance, there was no significant difference in the toxicity of dinotefuran between susceptible and pyrethroid-resistant strains of Anopheles gambiae. oup.com While it showed slightly higher toxicity against susceptible strains of Aedes aegypti and Culex quinquefasciatus compared to their pyrethroid-resistant counterparts, it was notably more toxic (approximately three-fold) against a carbamate-resistant strain of Cx. quinquefasciatus. oup.com
Field trials on brinjal (eggplant) demonstrated that dinotefuran provided excellent control of sucking pests, with its performance being comparable or, in some cases, superior to standard insecticides like imidacloprid and thiamethoxam in reducing populations of whitefly, jassids, thrips, and aphids. entomoljournal.com
Table 2: Comparative Toxicity of Dinotefuran Against Susceptible and Insecticide-Resistant Mosquito Strains
| Species | Strain | Resistance Type | Relative Toxicity (Compared to Susceptible Strain) |
|---|---|---|---|
| Anopheles gambiae | Pyrethroid-Resistant | Pyrethroid | No significant difference |
| Aedes aegypti | Pyrethroid-Resistant | Pyrethroid | Slightly lower toxicity (approx. 2-fold at LC₅₀) |
| Culex quinquefasciatus | Pyrethroid-Resistant | Pyrethroid | Slightly lower toxicity |
Source: Data adapted from scientific studies on insecticide resistance. oup.com
Differential Environmental Persistence and Mobility Profiles
The environmental fate of dinotefuran differs from that of other neonicotinoids, particularly regarding its persistence. In a comparative study conducted in rice mesocosms over a five-month period, the residual concentrations of imidacloprid were found to be 5 to 10 times higher than those of dinotefuran in both soil and water. nih.govresearchgate.net This suggests a lower persistence and faster degradation of dinotefuran in these environmental compartments. Other reports also indicate that dinotefuran tends to break down more rapidly in the environment compared to some other neonicotinoids. cnagrochem.com
However, dinotefuran's high water solubility contributes to its high systemic activity in plants, a desirable trait for an insecticide. allpesticides.com This property also implies a potential for greater mobility in the soil, which could pose a risk for leaching into groundwater and surface water. nih.govnih.gov The half-life of dinotefuran on produce can also vary; one study found its half-life to be 1.72 days on tomatoes and 3.18 days on cucumbers, which differed from the half-lives of acetamiprid (B1664982) under the same conditions. scispace.com
Table 3: Comparative Environmental Persistence of Dinotefuran and Imidacloprid
| Compound | Environment | Observation |
|---|---|---|
| Dinotefuran | Rice Mesocosm (Soil & Water) | Lower residual concentration over 5 months |
| Imidacloprid | Rice Mesocosm (Soil & Water) | 5-10 times higher residual concentration than dinotefuran |
| Dinotefuran | Tomato Fruit | Half-life (DT₅₀) of 1.72 days |
| Dinotefuran | Cucumber Fruit | Half-life (DT₅₀) of 3.18 days |
Source: Data compiled from mesocosm and residue analysis studies. nih.govresearchgate.netscispace.com
Comparative Ecotoxicological Profiles (e.g., against Imidacloprid)
The differences in structure and environmental persistence between dinotefuran and other neonicotinoids translate into distinct ecotoxicological profiles, particularly concerning non-target organisms.
Studies in realistic environmental settings, such as rice mesocosms, have provided critical insights into the differential impacts of dinotefuran and imidacloprid on aquatic ecosystems. nih.govresearchgate.net In one such study, imidacloprid treatment led to a significant reduction in the populations of several aquatic insect nymphs, including Crocothemis servilia mariannae and Lyriothemis pachygastra, and the disappearance of the diving beetle Guignotus japonicus. nih.govresearchgate.netdaneshyari.com
Table 4: Summary of Comparative Effects of Dinotefuran and Imidacloprid on Aquatic Insect Populations in a Rice Mesocosm Study
| Insect Group/Species | Imidacloprid Treatment | Dinotefuran Treatment |
|---|---|---|
| Crocothemis servilia mariannae (Dragonfly) | Significant population reduction | Population increase |
| Lyriothemis pachygastra (Dragonfly) | Significant population reduction | No population decrease |
| Notonecta triguttata (Backswimmer) | Population decline (delayed) | No population decrease |
| Guignotus japonicus (Diving Beetle) | Disappeared from mesocosm | No population decrease |
Source: Findings from a comparative ecotoxicity study in experimental rice mesocosms. nih.govresearchgate.netdaneshyari.com
Beyond aquatic insects, comparative studies have examined the effects on other non-target organisms. Dinotefuran is reported to have a lower mammalian toxicity profile when compared with imidacloprid. allpesticides.com In a study on American elm trees, soil applications of imidacloprid were linked to secondary outbreaks of spider mites, a non-target pest. isa-arbor.com Conversely, applications of dinotefuran did not result in an increase in spider mite populations, indicating a lower likelihood of causing such secondary pest outbreaks. isa-arbor.com
Research into the chiral isomers of dinotefuran has revealed further nuances in its toxicological profile. The (R)-isomer of dinotefuran was found to be significantly less toxic to non-target beneficial organisms like honeybees and earthworms (by a factor of 2.7 to 145.9) than the (S)-isomer, while retaining similar efficacy against target agricultural pests. researchgate.net This suggests the potential for developing enantiomerically pure formulations that could further reduce the ecological risks associated with dinotefuran. researchgate.net
Future Research Directions and Emerging Paradigms
Advanced Mechanistic Studies on Dinotefuran's Interaction with Insect nAChR Subtypes
Future research will increasingly focus on the precise molecular interactions between dinotefuran (B1670701) and the diverse array of insect nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes. Unlike other neonicotinoids such as imidacloprid (B1192907), which may act on a broader range of receptor subtypes, dinotefuran appears to target a more select group. researchgate.net Studies using RNA interference in the brown planthopper (Nilaparvata lugens) have shown that while sensitivity to imidacloprid decreased when various nAChR subunit genes were knocked down, sensitivity to dinotefuran was only reduced when two specific genes were targeted. researchgate.net This suggests a more specialized mode of action.
Further investigations are needed to elucidate why dinotefuran's potency is less affected by certain point mutations, like the Y151S mutation in the N. lugens nAChR, which is known to confer resistance to other neonicotinoids. frontiersin.org This line of inquiry could reveal unique binding mechanisms and potentially guide the development of insecticides that can overcome existing resistance issues. frontiersin.org Research on Drosophila melanogaster has also indicated that flies deficient in the Dα1 nAChR subunit show decreased sensitivity to imidacloprid but retain the same sensitivity to dinotefuran, further highlighting their distinct interactions with nAChR subtypes. researchgate.net A deeper understanding of these subtype-selective interactions is crucial for predicting and managing resistance and for designing next-generation insecticides with improved target specificity. frontiersin.orgnih.gov
Elucidation of Chronic Toxicity Mechanisms at Environmentally Relevant Concentrations
A significant frontier in dinotefuran research is the elucidation of its chronic toxicity mechanisms, particularly at the low, environmentally relevant concentrations found in soil and water systems. acs.org While dinotefuran is recognized for its rapid degradation in some conditions, its high water solubility can lead to persistence and movement in aquatic environments, necessitating a closer look at long-term, sublethal impacts. nih.gov
Long-Term Sublethal Effects on Non-Target Organism Populations and Ecosystem Health
Recent studies have begun to uncover the subtle yet significant long-term effects of dinotefuran on non-target organisms. Chronic exposure to environmental concentrations has been shown to disrupt critical life processes in the non-target midge, Chironomus kiinensis. Research indicates that low doses can delay pupation and emergence by inhibiting ecdysis (molting). nih.govnih.gov This is linked to the downregulation of key genes involved in the ecdysone (B1671078) signaling pathway, such as ecr, usp, and E74. nih.govnih.gov
Development of Novel Mitigation and Remediation Strategies
To address the environmental persistence and non-target effects of dinotefuran, research is actively pursuing innovative strategies for mitigation and remediation. These efforts are largely focused on two promising areas: nanotechnology for precision application and bio-based systems for environmental cleanup. nih.govresearchgate.net
Nanotechnology-Based Delivery Systems for Targeted Pesticide Application
Nanotechnology offers a transformative approach to pesticide application, aiming to enhance efficacy against target pests while minimizing environmental contamination. researchgate.net Researchers have developed nanocarrier systems for dinotefuran that provide controlled release and improved targeting.
One such system involves encapsulating dinotefuran within a star polymer (SPc). This complexation reduces the particle size of dinotefuran from 269.28 nm to just 29.43 nm, which enhances its uptake by plants. This nano-delivery system has been shown to increase the mortality of aphids while simultaneously reducing the amount of pesticide residue on plants over time. Another approach uses layered double hydroxide (B78521) (LDH) nanosheets to bind dinotefuran molecules. This "nano-pesticide" exhibits significantly improved foliar adhesion and provides a sustained-release effect, maintaining high insecticidal activity for an extended period with a reduced application dose.
| Nanocarrier System | Key Improvement | Quantitative Finding | Reference |
|---|---|---|---|
| Star Polymer (SPc) | Particle Size Reduction | Reduced from 269.28 nm to 29.43 nm | |
| Star Polymer (SPc) | Enhanced Plant Uptake | 1.53 times higher than dinotefuran alone after 12 hours | |
| Star Polymer (SPc) | Increased Aphid Mortality | 18.4% increase in corrected mortality (at 100 mg/L) | |
| Layered Double Hydroxide (D-LDH) | Extended Efficacy | Control effect on Aphis gossypii remained over 90% after 60 days |
Bio-based Approaches for Reducing Environmental Impact and Residue Levels
Bioremediation presents an eco-friendly and cost-effective pathway for breaking down dinotefuran residues in the environment. nih.gov This approach harnesses the metabolic capabilities of microorganisms and plants to detoxify contaminated soil and water.
Microbial degradation is a key focus, with several bacterial strains identified for their ability to metabolize neonicotinoids. Studies have isolated endophytic bacteria from dinotefuran-treated plants that can significantly degrade the insecticide. One study demonstrated that the endophytic strain DN-1 achieved nearly 45% degradation in non-sterile soil. epa.gov The bacterium Pseudomonas monteilii FC02, in partnership with the aquatic plant duckweed (Lemna aequinoctialis), has also shown high efficacy. This symbiotic system was able to remove over 92% of dinotefuran from contaminated water over a 14-day period. Phytoremediation, using plants like duckweed to absorb and break down pollutants, is another viable strategy for cleaning up contaminated aquatic ecosystems.
Stereochemical Research on Dinotefuran Enantiomers and Metabolites
Dinotefuran is a chiral molecule, existing as two mirror-image enantiomers (R- and S-forms), and is typically used as a racemic mixture (an equal mix of both). researchgate.net Emerging research into the stereochemistry of dinotefuran reveals that its biological activity and toxicity are highly enantioselective, presenting a significant opportunity for developing safer and more effective pesticide formulations.
Studies on the non-target earthworm Eisenia fetida found a stark difference in acute toxicity between the two enantiomers. The S-(+)-enantiomer was found to be the most toxic, followed by the racemic mixture, with the R-(-)-enantiomer being the least toxic. This enantioselectivity extends to beneficial insects; S-dinotefuran is 41 to 128 times more toxic to honeybees (Apis mellifera) than R-dinotefuran. nih.gov Crucially, the R-enantiomer retains comparable, and in some cases, superior insecticidal activity against target pests compared to the racemic mixture. nih.gov This suggests that using formulations enriched with the R-enantiomer could maintain pest control efficacy while dramatically reducing harm to pollinators and other non-target organisms. nih.gov
The primary metabolites of dinotefuran, 1-methyl-3-(tetrahydro-3-furylmethyl) urea (B33335) (UF) and 1-methyl-3-(tetrahydro-3-furylmethyl) guanidium dihydrogen (DN), also exhibit toxicity and require further investigation. epa.gov Research has shown that both UF and DN can induce oxidative stress in earthworms and are considered supertoxic to these organisms. epa.gov Future studies must continue to explore the stereoselective fate, bioaccumulation, and toxicity of both the parent enantiomers and their metabolites to build a comprehensive environmental risk profile.
| Compound Form | 14-day LC50 (mg/kg) | Relative Toxicity | Reference |
|---|---|---|---|
| S-(+)-Dinotefuran | 1.158 | Highest | |
| Racemic-(±)-Dinotefuran | 2.372 | Intermediate | |
| R-(-)-Dinotefuran | 6.002 | Lowest |
Investigation of Enantioselective Toxicity and Environmental Fate
Dinotefuran is a chiral compound, existing as two stereoisomers, or enantiomers: S-(+)-dinotefuran and R-(-)-dinotefuran. Emerging research indicates that these enantiomers can exhibit significantly different biological activities and environmental behaviors, a phenomenon known as enantioselectivity. Future research is increasingly focused on understanding these differences to refine environmental risk assessments and potentially develop more selective, environmentally benign pesticides.
Studies have shown that the toxicity of dinotefuran enantiomers varies significantly among different non-target organisms. For instance, S-(+)-dinotefuran is reported to be more toxic to the earthworm Eisenia fetida and honeybees (Apis mellifera) than its R-(-) counterpart. scitepress.orgresearchgate.net In one study, the S-(+)-enantiomer was up to 114 times more toxic to honeybees than the R-(-)-enantiomer. researchgate.netresearchgate.net Conversely, other research indicated that R-(-)-dinotefuran exhibited greater acute toxicity to zebrafish (Danio rerio) than the S-(+)-enantiomer. nih.govresearchgate.net These discrepancies highlight the species-specific nature of enantioselective toxicity, which may be attributed to the chiral specificity of nicotinic acetylcholine receptors (nAChRs), the target site for neonicotinoids, across different species. researchgate.net
The environmental fate of dinotefuran is also subject to enantioselectivity. Research has observed preferential degradation of one enantiomer over the other in various environmental matrices. In soil, (+)-dinotefuran was found to be more persistent, with a half-life of 21.7 days, compared to 16.5 days for (-)-dinotefuran. nih.gov Similarly, S-dinotefuran tends to accumulate more readily in water-sediment systems. researchgate.netnih.gov This differential persistence means that assessing only the racemic mixture (a 50/50 mix of both enantiomers) may not accurately represent the environmental risk, as the more toxic and persistent enantiomer could accumulate over time.
Future investigations should prioritize elucidating the mechanisms behind these stereoselective differences. nih.gov This includes studying the interactions between individual enantiomers and target receptors in various organisms and identifying the specific microbial processes responsible for enantioselective degradation in soil and water. researchgate.netnih.gov Such research could support the development of enantiomerically pure formulations, potentially allowing for the use of the less toxic R-dinotefuran to control pests while protecting pollinators and other beneficial organisms. acs.org
Table 1: Enantioselective Toxicity and Degradation of Dinotefuran
| Organism/Matrix | More Toxic/Persistent Enantiomer | Finding | Source(s) |
|---|---|---|---|
| Earthworm (Eisenia fetida) | S-(+)-dinotefuran | Exhibited higher acute toxicity and caused more significant DNA damage. | scitepress.org |
| Honeybee (Apis mellifera) | S-(+)-dinotefuran | Up to 114 times more toxic than the R-(-)-enantiomer via oral and contact exposure. | researchgate.netresearchgate.net |
| Zebrafish (Danio rerio) | R-(-)-dinotefuran | Showed greater acute toxicity and caused more significant disturbances of endogenous metabolites. | nih.govresearchgate.net |
| Soil | (+)-dinotefuran | Degraded more slowly, with a half-life of 21.7 days compared to 16.5 days for (-)-dinotefuran. | nih.gov |
| Water-Sediment Systems | S-dinotefuran | Accumulated more readily in sediment and zebrafish. | researchgate.netnih.gov |
Integration of Dinotefuran into Sustainable Integrated Pest Management (IPM) Strategies
Integrated Pest Management (IPM) is an ecosystem-based strategy that focuses on the long-term prevention of pests through a combination of techniques such as biological control, habitat manipulation, and the use of resistant varieties. nih.govresearchgate.net Chemical controls are used only when necessary according to established economic thresholds, and with a preference for more selective pesticides. nih.govacs.org The integration of dinotefuran into IPM programs requires a careful balance between its efficacy against target pests and its potential impacts on the broader agroecosystem.
Dinotefuran is effective against a wide range of piercing-sucking and lepidopteran insect pests. nih.govmdpi.com Its systemic properties allow it to be absorbed and translocated within the plant, providing protection to all plant parts. ucanr.edu However, its broad-spectrum activity also poses risks to non-target organisms, which is a key concern for sustainable IPM frameworks. naturepest.comnih.gov The goal of integrating dinotefuran into IPM is to leverage its effectiveness while mitigating these risks through judicious and informed application.
Sustainable IPM strategies involving dinotefuran should emphasize monitoring of pest populations to ensure that applications are made only when pest numbers reach economically damaging levels. researchgate.netepa.gov This approach minimizes unnecessary pesticide use, reducing selection pressure for resistance and lessening the impact on non-target species. nih.govnaturepest.com
A cornerstone of IPM is the conservation of natural enemies—predators and parasitoids—that help to suppress pest populations naturally. acs.org The use of broad-spectrum insecticides like dinotefuran can disrupt this ecological balance by harming these beneficial arthropods. nih.govmdpi.com Research has shown that dinotefuran can be toxic to various non-target organisms, including important predators. mdpi.comresearchgate.net For example, one study found that exposure to dinotefuran significantly reduced the fecundity, longevity, and predatory ability of the predatory bug Picromerus lewisi. mdpi.com
To minimize these impacts, IPM programs should:
Utilize Selective Application Methods: Employing application techniques that target the pest species directly and reduce exposure to beneficials.
Time Applications Carefully: Applying the insecticide when beneficial insects are least active. ucanr.edu
Promote Habitat for Natural Enemies: Maintaining field margins or planting insectary plants can provide refuge and alternative food sources for natural enemies, helping their populations to persist.
Consider Sublethal Effects: Research indicates that even at concentrations that are not directly lethal, dinotefuran can have sublethal effects, such as impairing reproduction and predation, which can undermine biological control efforts over the long term. nih.govmdpi.com
By carefully managing how and when dinotefuran is used, its role within an IPM strategy can be optimized to control target pests without severely disrupting the valuable ecosystem services provided by natural enemies. researchgate.net
Refinement of Environmental Monitoring and Risk Assessment Methodologies
Accurate assessment of the environmental risks posed by dinotefuran and its metabolites requires robust and sensitive monitoring techniques. Current analytical methods for detecting dinotefuran residues in environmental samples like soil, water, and agricultural products typically involve high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS/MS). mhlw.go.jpepa.govamazonaws.com These methods are essential for enforcing maximum residue limits and for conducting environmental fate studies.
Future refinements in monitoring should focus on several key areas:
Metabolite and Degradate Analysis: Risk assessments need to comprehensively consider not only the parent dinotefuran compound but also its primary metabolites, such as DN (desmethyl-dinotefuran) and UF (1-methyl-3-(tetrahydro-3-furylmethyl)urea), which may also have toxicological relevance. epa.govfao.org Analytical methods must be capable of simultaneously detecting and quantifying these multiple residues. epa.gov
Chiral Analysis: Given the significant differences in toxicity and persistence between dinotefuran enantiomers, future monitoring and risk assessments should incorporate enantioselective analysis. nih.govnih.gov Standard methods that measure only the total concentration of dinotefuran may underestimate the risk if the more toxic enantiomer is preferentially persisting in the environment. nih.gov
Improved Exposure Models: Risk assessments rely on models that predict environmental concentrations (EECs) of pesticides. regulations.gov These models should be continually updated with real-world monitoring data to improve their accuracy. psu.edu This includes data on dissipation rates in various soil types and crops, as well as leaching potential, which is a concern due to dinotefuran's high water solubility. naturepest.comnih.govresearchgate.net
The U.S. Environmental Protection Agency (EPA) conducts ongoing registration reviews and biological evaluations for pesticides like dinotefuran to assess their potential effects on endangered and non-listed species. regulations.govepa.govepa.gov These assessments are evolving to incorporate more refined analyses and real-world data, highlighting the need for continuous improvement in monitoring and risk assessment methodologies to ensure environmental protection. regulations.govpsu.edu
Table 2: Key Parameters for Dinotefuran Monitoring and Risk Assessment
| Parameter | Importance | Analytical Technique(s) | Source(s) |
|---|---|---|---|
| Parent Compound | Primary indicator of application and initial residue levels. | HPLC-UV, LC-MS/MS, UHPLC-MS/MS | mhlw.go.jpepa.govamazonaws.com |
| Metabolites (DN, UF) | Metabolites can have their own toxicity and persistence profiles. | LC-MS/MS | epa.govfao.org |
| Enantiomers | Enantiomers exhibit different toxicity and degradation rates. | Chiral HPLC | nih.govnih.gov |
| Water Solubility | High solubility (39.8 g/L) indicates a potential for leaching and runoff. | N/A (Physicochemical Property) | naturepest.comnih.govepa.gov |
| Soil Half-Life | Varies based on conditions and enantiomer (e.g., 16.5-21.7 days). | Field/Lab Dissipation Studies & Chiral HPLC | nih.gov |
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for detecting Dinotefuran DN Hydrochloride and its metabolites in environmental matrices?
- Answer : The U.S. EPA validated a method using high-performance liquid chromatography with tandem mass spectrometry (LC/MS/MS) for quantifying Dinotefuran DN and its metabolites (UF, MNG) in water, sediment, and soil. Fortification studies at 0.0100–0.100 mg/L (water) and 0.0100–0.100 mg/kg (sediment/soil) demonstrated recoveries of 93.9% ± 1.7% for DN in water and 95.0% ± 2.2% at higher concentrations. Matrix blanks and control samples were critical for minimizing interference .
Q. How should researchers design experiments to assess the storage stability of Dinotefuran DN in plant matrices?
- Answer : Stability studies should involve fortifying plant matrices (e.g., rice husk) at known concentrations (e.g., 100 μg/kg) and monitoring degradation over defined storage periods (e.g., 0–30 days). Degradation rates can be calculated using residue measurements via HPLC or LC/MS/MS. For example, Dinotefuran DN in rice showed a degradation rate of 4.7% over a storage period, with matrix-specific calibration curves to account for interference .
Q. What are the regulatory considerations for setting maximum residue limits (MRLs) involving Dinotefuran DN?
- Answer : MRLs often account for the sum of Dinotefuran and its metabolites (DN, UF) expressed as parent-equivalent concentrations. For instance, in cranberry, the MRL is set at 0.2 ppm, derived from cumulative residue data. Regulatory frameworks require validation of analytical methods to ensure accurate summation of metabolites .
Advanced Research Questions
Q. How can methodological challenges with low recovery rates of Dinotefuran DN in sediment be addressed?
- Answer : The EPA reported recoveries <90% for DN in aged sediment samples, attributed to matrix binding or degradation. To improve recovery, optimize extraction protocols (e.g., sonication with acetonitrile/water mixtures) and use sequential purification steps (e.g., C18 cartridges). A study on plum matrices achieved consistent recovery by modifying QuEChERS with acetate buffering and C18 cleanup .
Q. What strategies mitigate matrix interference when quantifying Dinotefuran DN in complex environmental samples?
- Answer : Matrix-matched calibration standards are essential to offset ionization suppression or enhancement in LC/MS/MS. For example, rice husk blanks spiked with DN showed distinct spectral profiles compared to pure solvents, necessitating matrix-specific adjustments. Additionally, selective MRM transitions (e.g., m/z 231 → 129 for DN) enhance specificity .
Q. How can researchers resolve discrepancies in recovery rates across studies analyzing Dinotefuran DN?
- Answer : Discrepancies often arise from matrix aging or varied fortification levels . For instance, DN recoveries in fresh water (93.9%) vs. aged sediment (76%) highlight the need for method validation under realistic storage conditions. Cross-study comparisons should standardize fortification levels (e.g., 0.01 vs. 0.10 mg/kg) and include recovery data for both fresh and aged residues .
Q. What methodological advancements enable simultaneous analysis of Dinotefuran and its metabolites in fruits?
- Answer : A modified QuEChERS protocol with acetate buffer and sequential elution through C18 cartridges improved recovery of polar metabolites like UF and DN in melon and plum. LC with ultraviolet detection (LC-UVD) was initially limited by poor sensitivity but was enhanced using tandem mass spectrometry for simultaneous quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
